molecular formula C12H14N2O4 B150762 (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol CAS No. 4711-06-2

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

Katalognummer: B150762
CAS-Nummer: 4711-06-2
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: JNOHSLKLTQNYAD-IJLUTSLNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, also known as (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(1R,2S,3R)-1-quinoxalin-2-ylbutane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2/t10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOHSLKLTQNYAD-IJLUTSLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427833
Record name (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4711-06-2
Record name (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and stereochemistry of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

[1]

Introduction & Chemical Identity

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is a specific stereoisomer of the quinoxaline derivative formed by the condensation of 1,2-dicarbonyl intermediates with o-phenylenediamine (OPD).[1] In the context of food chemistry and diabetes research, it is most commonly identified as the stable derivative of 3-deoxyglucosone (3-DG) , a potent precursor of Advanced Glycation Endproducts (AGEs).

Historically referred to as 2-(D-arabino-1,2,3,4-tetrahydroxybutyl)quinoxaline , this molecule serves as a "chemical trap" product, allowing researchers to quantify transient, highly reactive dicarbonyl species generated during the Maillard reaction or the polyol pathway.[1]

Chemical Classification
PropertyDetail
IUPAC Name (1R,2S,3R)-1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol
Common Synonyms 2-(D-arabino-tetrahydroxybutyl)quinoxaline; 3-DG-Quinoxaline
CAS Number 4711-06-2
Molecular Formula C₁₂H₁₄N₂O₄
Molecular Weight 250.25 g/mol
Stereochemistry D-arabino configuration (derived from D-Glucose/D-Fructose)

Structure and Stereochemistry[1][7]

The molecule consists of a planar quinoxaline (benzopyrazine) ring substituted at the C2 position with a chiral polyol side chain. The stereochemical designation (1R, 2S, 3R) is critical, as it identifies the specific precursor sugar from which the dicarbonyl backbone originated.[1]

Stereochemical Origin

The (1R, 2S, 3R) configuration indicates that the chiral centers of the side chain are preserved from the C3, C4, and C5 positions of D-Glucose (or D-Fructose) following the loss of C1 and C2 during the formation of the 3-deoxyglucosone intermediate.

  • C1' (Attached to Ring): Corresponds to the original C3 of D-Glucose.[2] The priority shift from a sugar carbon to the high-priority quinoxaline ring results in the (R) designation.[2]

  • C2': Corresponds to C4 of D-Glucose.[1][2] Assigned (S) in this chain context.[1][3][2]

  • C3': Corresponds to C5 of D-Glucose.[1][2] Assigned (R) .[1][3][2][4][5]

This specific isomer distinguishes the glucose/fructose pathway from the galactose pathway, which would yield the D-lyxo isomer (corresponding to different chirality).

Structural Visualization (DOT)

The following diagram illustrates the connectivity and stereochemical flow from the quinoxaline core to the polyol tail.

ChemicalStructureQuinoxalineQuinoxaline Core(Planar Aromatic)C1C1' (R)Chiral CenterQuinoxaline->C1C2-C1' BondC2C2' (S)Chiral CenterC1->C2Tetrol ChainC3C3' (R)Chiral CenterC2->C3C4C4'(Primary Alcohol)C3->C4

Figure 1: Connectivity of the (1R,2S,3R)-side chain to the quinoxaline core.

Synthesis & Formation Mechanism[1][4][10][11]

The synthesis of this compound is the standard method for determining 3-deoxyglucosone (3-DG) levels in biological samples.[2] It relies on the acid-catalyzed dehydration of glucose to 3-DG, followed by in situ trapping with OPD.[2]

Reaction Pathway[8][10][12][13][14][15]
  • Dehydration: D-Glucose undergoes enolization and dehydration at C3 to form the 1,2-dicarbonyl intermediate, 3-deoxyglucosone (3-DG).[2]

  • Condensation: The diamine groups of OPD attack the carbonyl carbons of 3-DG (C1 and C2).[2]

  • Cyclization: A double condensation releases two water molecules, closing the pyrazine ring to form the quinoxaline.[1][2]

Mechanistic Workflow

SynthesisMechanismcluster_0Precursor Phasecluster_1Reactive Intermediatecluster_2DerivatizationGlucoseD-Glucose / D-FructoseDehydrationAcid-Catalyzed Dehydration(-H2O)Glucose->DehydrationDG3-Deoxyglucosone (3-DG)(1,2-Dicarbonyl)Dehydration->DGCondensationCondensation & Cyclization(-2 H2O)DG->CondensationOPDo-Phenylenediamine (OPD)OPD->CondensationReagentProduct(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrolCondensation->Product

Figure 2: Formation pathway from hexose sugars to the quinoxaline derivative.

Experimental Protocols

Protocol A: Synthesis from D-Glucose (Standard Reference Material)

This protocol yields the specific (1R,2S,3R) isomer for use as an analytical standard.[1]

Reagents:

  • D-Glucose (1.0 M aqueous solution)

  • o-Phenylenediamine (OPD) (1.0 M in 0.5 M HCl)

  • Perchloric acid (HClO₄) or Acetic acid[1]

Procedure:

  • Incubation: Mix 10 mL of D-Glucose solution with 10 mL of OPD solution.

  • Reaction: Heat the mixture at 60°C for 1 hour or incubate at 37°C for 24 hours (simulating physiological conditions). The acidic environment promotes the formation of 3-DG from glucose.[2]

  • Stop: Cool the reaction to room temperature.

  • Purification: The product is isolated via solid-phase extraction (C18 cartridge) or preparative HPLC.

  • Crystallization: Recrystallize from ethanol/water to obtain fine needles.

Protocol B: HPLC-UV/MS Detection

For the quantification of this compound in biological fluids (plasma/urine).[2]

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1][2]

    • 0-5 min: 10% B[2]

    • 5-20 min: 10% -> 40% B[2]

  • Detection:

    • UV: 315 nm (Characteristic Quinoxaline Absorbance).[1][2]

    • MS: ESI Positive Mode, monitor m/z 251.1 [M+H]⁺ .

Analytical Characterization Data

To validate the identity of the (1R,2S,3R) isomer, compare experimental data against these reference values.

Spectroscopic Properties
MethodCharacteristic SignalInterpretation
UV-Vis

237 nm, 315 nm
Typical quinoxaline ring

transitions.[2]
MS (ESI+) m/z 251.1Protonated molecular ion

.
¹H NMR

8.8 (s, 1H)
Proton at C3 of the quinoxaline ring.[1][2]
¹H NMR

7.6 - 8.1 (m, 4H)
Aromatic protons of the benzene ring.[1][2]
¹H NMR

5.2 (d, 1H)
Proton at C1' (chiral center attached to ring).[1][2]
Differentiation from Isomers

The (1R,2S,3R) isomer (from Glucose) must be distinguished from the (1S,2S,3R) isomer (from Galactose/D-Lyxo).[1] While Mass Spectrometry cannot distinguish them (same mass), retention time on C18 HPLC and coupling constants in NMR are definitive.[1][2] The D-arabino derivative typically elutes slightly earlier than the D-lyxo derivative in reverse-phase systems due to subtle differences in hydrophobicity caused by the side-chain conformation.[2]

References

  • NIST Chemistry WebBook. 1,2,3,4-Butanetetrol, [S-(R,R)]- Data.[1] National Institute of Standards and Technology.[1][2] Link[1]

  • Niwa, T. (1999).[1][2] 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication.[1] Diabetes/Metabolism Research and Reviews.[1][2] Link

  • Global Chem Mall. (1R,2S,3R)-1-quinoxalin-2-ylbutane-1,2,3,4-tetrol Product Entry.Link[1]

  • PubChem. Butane-1,2,3,4-tetrol Compound Summary. National Library of Medicine.[1][2] Link

  • Horton, D., & Miller, M. J. (1989).[1][2] The Structure of 2-(D-arabino-Tetrahydroxybutyl)quinoxaline.[6][2] The Journal of Organic Chemistry.[1][2] Link[1]

Thermodynamic Stability of Quinoxaline Derivatives from D-Glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide details the mechanistic and thermodynamic principles governing the synthesis of quinoxaline derivatives from D-glucose and o-phenylenediamine (OPD).[1] It is designed for researchers in carbohydrate chemistry and pharmaceutical development.[1] The transformation relies on the thermodynamic sink provided by the aromatization of the pyrazine ring, effectively trapping transient


-dicarbonyl intermediates (3-deoxyglucosone, glucosone, methylglyoxal) formed during glucose degradation.

Mechanistic Pathways: The Glucose Cascade

The conversion of D-glucose to quinoxaline derivatives is not a direct reaction but a multi-step cascade involving the degradation of the sugar into reactive


-dicarbonyl intermediates, which then condense with OPD.
The Critical Intermediates

D-Glucose exists in dynamic equilibrium between hemiacetal and open-chain forms.[1] Under thermodynamic stress (heat, acidic pH), it degrades via two primary competing pathways:[1]

  • Dehydration (The 3-DG Pathway):

    • Mechanism: Enolization to 1,2-enediol

      
       elimination of hydroxide at C-3 
      
      
      
      formation of 3-deoxyglucosone (3-DG) (3-deoxy-D-erythro-hexos-2-ulose).[1]
    • Thermodynamics: This is the dominant pathway in acidic aqueous systems.[1] 3-DG is a reactive 1,2-dicarbonyl.[1]

  • Oxidation/Retro-Aldol (The Fragmentation Pathway):

    • Mechanism: Oxidative cleavage or retro-aldol fragmentation yields shorter chain dicarbonyls: Glucosone (D-arabino-hexos-2-ulose), Methylglyoxal (MGO) , and Glyoxal (GO) .[1]

    • Thermodynamics: Favored under oxidative conditions or higher pH.[1]

The Trapping Reaction (Quinoxaline Formation)

The reaction with o-phenylenediamine is a nucleophilic attack of the diamine nitrogens on the electrophilic carbonyl carbons (C1 and C2) of the intermediate.

  • Step 1: Formation of a mono-Schiff base (reversible).[1]

  • Step 2: Intramolecular cyclization to a dihydroquinoxaline.[1]

  • Step 3: Dehydration/Oxidation to form the fully aromatic quinoxaline.[1]

Pathway Visualization

The following diagram illustrates the divergence of glucose degradation and the subsequent convergence into stable quinoxaline scaffolds.

Glucose_Quinoxaline_Pathways Glucose D-Glucose Enediol 1,2-Enediol Glucose->Enediol Enolization Glucosone Glucosone (D-arabino-hexos-2-ulose) Glucose->Glucosone Oxidation MGO Methylglyoxal (MGO) Glucose->MGO Retro-Aldol Fragmentation ThreeDG 3-Deoxyglucosone (3-DG) Enediol->ThreeDG Dehydration (-H2O) Acidic pH Q_3DG 2-(1-deoxy-2,3,4-trihydroxybutyl) quinoxaline ThreeDG->Q_3DG Condensation (Aromatization) Q_Glucosone 2-(D-arabino-1,2,3,4-tetrahydroxybutyl) quinoxaline Glucosone->Q_Glucosone Condensation Q_MGO 2-Methylquinoxaline MGO->Q_MGO Condensation OPD + o-Phenylenediamine (OPD) OPD->Q_3DG OPD->Q_Glucosone OPD->Q_MGO

Figure 1: Mechanistic divergence of D-glucose degradation and thermodynamic trapping via o-phenylenediamine condensation.

Thermodynamic Landscape

The formation of quinoxaline derivatives is thermodynamically driven by aromatization . While the glucose degradation intermediates (3-DG, glucosone) are high-energy, reactive species prone to polymerization (AGE formation), the quinoxaline products are thermodynamic sinks.[1]

The Aromatization Driving Force

The conversion of the dihydroquinoxaline intermediate to the quinoxaline ring involves the establishment of a


-electron aromatic system (benzene ring fused to a pyrazine ring).
  • Resonance Energy: The resonance stabilization energy of quinoxaline is significant (approx. 65-70 kcal/mol), providing a massive

    
     driving force.[1]
    
  • Irreversibility: Once formed, the quinoxaline ring is stable against hydrolysis and thermal degradation under standard processing conditions. This makes OPD derivatization an excellent method for "freezing" the equilibrium of transient sugar degradation products.

Isomer Stability and Selectivity

The specific isomer formed depends entirely on the structure of the


-dicarbonyl precursor.
PrecursorPrimary Quinoxaline ProductSide Chain StructureThermodynamic Stability
3-Deoxyglucosone 2-(1-deoxy-2,3,4-trihydroxybutyl)quinoxaline

High. Stable end-product of the 3-DG pathway.[1]
Glucosone 2-(D-arabino-1,2,3,4-tetrahydroxybutyl)quinoxaline

High. Direct condensation product.[1]
Methylglyoxal 2-Methylquinoxaline

Very High. Lack of hydroxyl side chain reduces steric/electronic lability.[1]
Glyoxal Quinoxaline

Very High. The parent scaffold.[1]

Note on Regiochemistry: For asymmetric dicarbonyls (like 3-DG), the condensation with unsubstituted OPD yields a single regioisomer regarding the quinoxaline core (position 2 vs 3 is equivalent due to symmetry of OPD).[1] However, if substituted OPD (e.g., 4-methyl-1,2-diaminobenzene) is used, a mixture of regioisomers (6-methyl vs 7-methyl) will form, governed by the relative nucleophilicity of the amino groups.[1]

Experimental Protocols

Analytical Derivatization (For Quantification)

This protocol is the industry standard for quantifying glucose degradation products (GDPs) in biological or pharmaceutical samples.[1]

Objective: Quantify 3-DG and MGO via quinoxaline formation. Reagents:

  • Sample solution (containing Glucose/GDPs).[1]

  • o-Phenylenediamine (OPD) solution (100 mM in 0.5 M HCl).[1]

  • Internal Standard: 2,3-Dimethylquinoxaline.[1]

Workflow:

  • Preparation: Mix 100

    
    L of sample with 50 
    
    
    
    L of OPD solution.
  • Incubation: Incubate at 60°C for 2 hours (or 25°C for 12 hours). The acidic pH catalyzes the condensation.[1]

  • Quenching: Cool to 4°C.

  • Analysis: Inject directly into HPLC-UV (detection at 315 nm) or LC-MS/MS.

  • Validation: The quinoxaline peaks are stable for >24 hours at 4°C.

Preparative Synthesis (High Yield)

For synthesizing the quinoxaline derivatives as reference standards or bioactive scaffolds.[1]

Method: Iodine-Catalyzed Condensation (Green Chemistry Approach).[1] Rationale: Molecular iodine acts as a mild Lewis acid to activate the carbonyls and an oxidant to facilitate the final aromatization step.

Step-by-Step Protocol:

  • Reactants: Dissolve D-Glucose (1 mmol) and o-Phenylenediamine (1.1 mmol) in Ethanol (5 mL).

  • Catalyst: Add Molecular Iodine (

    
    , 5 mol%).
    
  • Reaction: Stir at room temperature for 20–40 minutes.

    • Observation: The solution will darken as the Schiff base forms.[1]

  • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7). Glucose spot disappears; fluorescent quinoxaline spot appears.[1]

  • Workup:

    • Add 5%

      
       (aq) to quench excess iodine.[1]
      
    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Dry organic layer over anhydrous

      
      .[1][2]
      
  • Purification: Recrystallize from Ethanol/Water.

Applications in Drug Development[4][5]

Bioactive Scaffolds

The quinoxaline core derived from glucose mimics the structure of several kinase inhibitors and DNA-intercalating agents.[1]

  • Mechanism: The planar aromatic ring allows intercalation into DNA base pairs.[1]

  • Modification: The hydroxylated side chain (from 3-DG or glucosone) provides a "handle" for further functionalization (e.g., phosphorylation to mimic nucleosides) or can be cleaved (via periodate oxidation) to yield Quinoxaline-2-carboxaldehyde , a versatile precursor for reductive amination.[1]

Diabetes Research (AGE Inhibitors)

Quantifying 3-DG-Quinoxaline is the gold standard for assessing "Carbonyl Stress" in diabetic patients.[1]

  • Therapeutic Target: Drugs that scavenge 3-DG (like aminoguanidine) are screened by monitoring the reduction in 3-DG-Quinoxaline formation in vitro.[1]

References

  • Synthesis and Biological Activity of Quinoxaline Derivatives Source: Scientific & Academic Publishing URL:[1][Link]

  • Degradation of Glucose: Reinvestig

    
    -Dicarbonyl Compounds 
    Source: ResearchGate
    URL:[1][3][4][Link]
    
  • Extending the Spectrum of

    
    -Dicarbonyl Compounds in Vivo 
    Source: National Institutes of Health (PMC)
    URL:[1][Link]
    
  • Efficient Synthesis of Aromatic Quinoxaline Derivatives Source: University of Dayton (eCommons) URL:[1][Link]

  • Degradation and de novo formation of nine major glucose degradation products during storage of peritoneal dialysis fluids Source: Scientific Reports (Nature) URL:[1][Link][1]

Sources

An In-depth Technical Guide to the Physical Properties and Solubility of (2-Quinoxalinyl)-1,2,3,4-butanetetrol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The physicochemical properties of a drug candidate are foundational to its ultimate success, governing everything from formulation and bioavailability to its interaction with biological targets. This guide provides a comprehensive framework for the characterization of (2-Quinoxalinyl)-1,2,3,4-butanetetrol isomers, a class of molecules with potential therapeutic applications stemming from their quinoxaline core.[1][2] While specific experimental data for this exact family of isomers is not broadly published, this document serves as a detailed manual for the essential experimental protocols and theoretical considerations required for their in-depth analysis. We will explore the critical role of stereoisomerism and its profound impact on physical properties, alongside step-by-step methodologies for determining key parameters such as melting point, acidity (pKa), lipophilicity (LogP/LogD), and aqueous solubility.[3][4] This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities from the bench to the clinic, ensuring a robust and data-driven development process in line with international regulatory standards.[5][6]

Introduction: The Critical Role of Physicochemical Profiling

In modern drug discovery, the adage "the medium is the message" can be aptly applied to the physicochemical properties of a potential therapeutic agent. These intrinsic characteristics dictate how a molecule will behave in a physiological environment, influencing its absorption, distribution, metabolism, and excretion (ADME). The quinoxaline scaffold is a well-established pharmacophore found in a variety of biologically active compounds, and its derivatives are of significant interest in medicinal chemistry.[2][7] The subject of this guide, (2-Quinoxalinyl)-1,2,3,4-butanetetrol, combines this heterocyclic system with a chiral polyol side chain, creating a fascinating set of stereoisomers.

The presence of multiple chiral centers in the butanetetrol moiety means that this single chemical formula can represent several distinct molecules (enantiomers and diastereomers) with unique three-dimensional arrangements.[8] It is well-documented that stereoisomers can exhibit vastly different pharmacological activities, metabolic fates, and toxicological profiles.[3][9][10] Therefore, a thorough and separate characterization of each isomer is not merely an academic exercise but a regulatory and scientific necessity.[5][6]

This guide will provide both the theoretical underpinnings and the practical, field-tested protocols to empower researchers to build a comprehensive physicochemical profile for each isomer of (2-Quinoxalinyl)-1,2,3,4-butanetetrol.

Molecular Structure and the Imperative of Stereoisomerism

The core structure of (2-Quinoxalinyl)-1,2,3,4-butanetetrol features a quinoxaline ring attached at the 2-position to a four-carbon chain bearing four hydroxyl groups. The butanetetrol chain contains two chiral centers at the C2' and C3' positions, giving rise to a set of stereoisomers.

  • Enantiomers: Non-superimposable mirror images of each other. For example, the (2'R, 3'R) and (2'S, 3'S) isomers are an enantiomeric pair.

  • Diastereomers: Stereoisomers that are not mirror images of each other. For example, the (2'R, 3'R) and (2'R, 3'S) isomers are diastereomers. This also includes meso forms, if applicable.

These seemingly subtle differences in spatial arrangement can lead to significant variations in how the molecules pack in a crystal lattice (affecting melting point and solubility) and how they interact with other molecules, including water, lipids, and biological receptors.[4] For this reason, all subsequent experimental discussions assume that the isomers have been isolated and are of high purity.

Key Physicochemical Properties: Theory and Experimental Determination

A foundational set of physicochemical data is essential for any new chemical entity. As per ICH guidelines Q6A and Q6B, a thorough characterization of the drug substance is required to establish its quality, safety, and efficacy.[11]

Melting Point (MP)

Expertise & Experience: The melting point is more than just a measure of thermal stability; it is a sensitive indicator of purity and provides a qualitative assessment of the crystal lattice energy. A sharp melting point typically signifies a highly pure, crystalline compound. For isomers, differences in melting points can reflect variations in the efficiency of crystal packing due to their different shapes.[4]

Experimental Protocol: Capillary Melting Point Determination

  • Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting range should be narrow for a pure compound.

  • Validation: Calibrate the apparatus periodically using certified reference standards with known melting points.

Ionization Constant (pKa)

Expertise & Experience: The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[12] The quinoxaline ring system contains basic nitrogen atoms, making (2-Quinoxalinyl)-1,2,3,4-butanetetrol a basic compound. Knowing the pKa is crucial because the ionization state of a drug dramatically affects its solubility, permeability across biological membranes, and binding to its target.[12] For instance, the charged (ionized) form is typically more water-soluble, while the neutral (unionized) form is more likely to cross lipid membranes.

Experimental Protocol: Potentiometric Titration

This method is considered a gold standard for its accuracy and simplicity.[13]

  • Sample Preparation: Accurately weigh and dissolve a precise amount of the isomer in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated combination pH electrode to monitor the pH.

  • Titration: Add a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments using an auto-burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve, which corresponds to the point of 50% neutralization.[13]

  • Trustworthiness: The system is validated by titrating a known standard (e.g., potassium hydrogen phthalate) to ensure the accuracy of the electrode and titrant concentration.

Diagram 1: Workflow for Physicochemical Characterization

G cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Data Synthesis & Application start Pure Isomer Sample structure Structure & Stereochemistry Confirmation (NMR, MS) start->structure mp Melting Point structure->mp pka pKa Determination structure->pka logp LogP / LogD Measurement structure->logp sol Solubility Profiling structure->sol profile Comprehensive Physicochemical Profile mp->profile pka->profile logp->profile sol->profile formulation Formulation & Development Strategy profile->formulation

Caption: Ionization state of a basic compound as a function of pH relative to its pKa.

Aqueous Solubility

Expertise & Experience: Poor solubility is a leading cause of failure for drug candidates. [14][15]It is essential to determine both kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It's a high-throughput screen that is useful for early-stage discovery to rank-order compounds. [15][16][17]* Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a buffer. This is a lower-throughput but more definitive measurement crucial for later-stage development and formulation. [18] Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Add an excess of the solid isomer to a vial containing a specific aqueous buffer (e.g., pH 7.4 phosphate-buffered saline). The excess solid is critical to ensure equilibrium is reached with the solid phase.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is achieved.

  • Sample Processing: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Solid-State Analysis: It is good practice to analyze the remaining solid by a method like X-ray powder diffraction (XRPD) to ensure the solid form has not changed (e.g., converted to a hydrate or a different polymorph) during the experiment. This is a key part of a self-validating protocol.

  • Data Reporting: Report the solubility in units of µg/mL or µM.

Data Presentation and Isomer Comparison

To facilitate analysis, all quantitative data should be summarized in a clear, tabular format. While specific data for (2-Quinoxalinyl)-1,2,3,4-butanetetrol isomers is not publicly available, the table below serves as a template for presenting experimentally determined values.

PropertyIsomer A ((2'R, 3'R)-form)Isomer B ((2'S, 3'S)-form)Isomer C ((2'R, 3'S)-form)
Melting Point (°C) e.g., 155-157e.g., 155-157e.g., 162-164
pKa (Basic) e.g., 3.5 ± 0.1e.g., 3.5 ± 0.1e.g., 3.6 ± 0.1
LogP (Calculated) e.g., 1.2e.g., 1.2e.g., 1.2
LogD (pH 7.4) e.g., 1.15 ± 0.05e.g., 1.15 ± 0.05e.g., 1.18 ± 0.06
Thermo. Solubility (µg/mL) e.g., 250 ± 20e.g., 245 ± 25e.g., 180 ± 15

Interpretation Insights:

  • Enantiomers (A and B): In an achiral environment, enantiomers will have identical physical properties (melting point, pKa, solubility, LogD). Differences in these values would suggest impurities or errors in measurement.

  • Diastereomers (e.g., A vs. C): Diastereomers have different spatial arrangements and are, for all intents and purposes, different compounds. They are expected to have different physical properties. For example, Isomer C might have a higher melting point and lower solubility, suggesting a more stable crystal lattice that is harder to break apart. [4]

Conclusion

The rigorous physicochemical characterization of each stereoisomer of (2-Quinoxalinyl)-1,2,3,4-butanetetrol is a non-negotiable step in its development as a potential therapeutic agent. By employing the robust, validated protocols detailed in this guide, researchers can generate a comprehensive data package that illuminates the properties of each distinct molecule. This understanding is paramount for rational formulation design, accurate interpretation of biological data, and ultimately, the successful progression of the most promising drug candidate. Adherence to these principles of scientific integrity and thoroughness provides the authoritative grounding necessary to meet global regulatory expectations and advance the frontiers of medicinal chemistry.

References

  • Avdeef, A., Box, K.J., Comer, J.E.A., Hibbert, C., & Tam, K.Y. (2000). pH-metric logP 10. Determination of dissociation and partition constants of zwitterionic compounds. Pharmaceutical Research, 17(1), 85-89. [Link not available from search, but concept cited in][13]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2009). ICH Harmonised Tripartite Guideline: Pharmaceutical Development Q8(R2). [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from [Link]

  • Kloss, F., & Sörgel, F. (2025, October 29). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry. [Link]

  • Javed, I., & Aslam, S. (2021). Effects of Stereoisomers on Drug Activity. Journal of Drug and Alcohol Research, 10(5). [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

  • Kappe, C. O. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1548. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • University of Calgary. (n.d.). Stereochemistry and Biological Activity of Drugs. Retrieved from [Link]

  • Wouters, J., & Van Meervelt, L. (2022). Illustration of the isomers of butane-1,2,3,4-tetrol using the 2D Fisher projection... ResearchGate. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering, 11(11). [Link]

  • Longdom Publishing. (2021). The Role of Stereochemistry in Pharmacy. Clinical Pharmacology & Biopharmaceutics, 10(7). [Link]

  • Kumar, R., & Sharma, S. (2012). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 2(1), 11-16. [Link]

  • National Toxicology Program. (1999). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]

  • Morgenthaler, M., et al. (2007). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Journal of Medicinal Chemistry, 50(22), 5465-5471*. [Link]

  • Scrivens, G. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Elder, D. (2024, December 23). ICH Q6(R1): test criteria and specifications. European Pharmaceutical Review. [Link]

  • IIP Series. (n.d.). Stereoisomeric Drugs: Unravelling the Impact of Molecular Mirror Images on Medicinal Chemistry. Retrieved from [Link]

  • Vani, V., & Thoufeek, I. (2026, February 15). Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities. Asian Journal of Pharmaceutical Research and Development, 14(1). [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 237-239. [Link]

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An In-depth Technical Guide to the Formation of Quinoxaline Butanetetrol from o-Phenylenediamine and Glucose

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the chemical synthesis and mechanistic underpinnings of quinoxaline butanetetrol formation from the reaction of o-phenylenediamine and D-glucose. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the transformation of a common monosaccharide into a key precursor for a medicinally relevant heterocyclic scaffold.

Introduction: The Significance of Quinoxaline Scaffolds

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their planar aromatic system allows for effective interaction with biological macromolecules, making them privileged scaffolds in medicinal chemistry. Quinoxaline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2]

The synthesis of these vital structures from readily available and sustainable starting materials is a key objective in modern synthetic chemistry. The use of D-glucose, an abundant and inexpensive monosaccharide, as a C4-synthon for the construction of the quinoxaline side chain represents an elegant and green approach to this challenge. This guide will dissect the mechanism of this transformation, providing both theoretical understanding and practical guidance.

The Reactants: A Closer Look

A fundamental understanding of the starting materials is crucial to comprehending the reaction mechanism.

o-Phenylenediamine: The Diamine Nucleophile

o-Phenylenediamine (OPD) is an aromatic diamine with the two amino groups positioned ortho to each other on a benzene ring. This specific arrangement is key to its role in forming the quinoxaline ring system. The lone pair of electrons on each nitrogen atom makes the amino groups nucleophilic, enabling them to attack electrophilic carbonyl carbons. The proximity of the two amino groups facilitates the second cyclization step required to form the six-membered dihydropyrazine ring, which then aromatizes to the stable quinoxaline core.

D-Glucose: From Sugar to Dicarbonyl Precursor

In aqueous solution, D-glucose primarily exists as a stable cyclic hemiacetal. However, it is in equilibrium with its open-chain form, which possesses a reactive aldehyde group.[3] This aldehyde makes glucose a reducing sugar, capable of undergoing oxidation.[3][4] For the synthesis of quinoxaline butanetetrol, the crucial transformation is the conversion of glucose into a 1,2-dicarbonyl species, specifically an osone.

This transformation is thought to proceed via the following steps:

  • Enolization: In solution, the open-chain form of glucose can undergo tautomerization in the presence of an acid or base catalyst to form an enediol intermediate.[5]

  • Oxidation: This enediol is susceptible to oxidation. In the context of this reaction, one of the amino groups of o-phenylenediamine or another oxidizing agent present can facilitate the oxidation of the C2 hydroxyl group to a ketone. This process is analogous to the initial steps of the Maillard reaction.[3]

  • Formation of the 1,2-Dicarbonyl Intermediate: The result of this sequence is the in-situ generation of a 1,2-dicarbonyl compound (an α-ketoaldehyde) from glucose. This intermediate is the key electrophile that will react with o-phenylenediamine.

The Core Mechanism: From Reactants to Quinoxaline Butanetetrol

The most widely accepted method for synthesizing quinoxalines is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][6] In this case, glucose serves as the precursor to the dicarbonyl component. The overall mechanism can be broken down into two main stages: the formation of the dicarbonyl intermediate from glucose, and the subsequent condensation with o-phenylenediamine.

The plausible mechanism is as follows:

  • Ring-Opening of Glucose: The cyclic hemiacetal of D-glucose opens to its aldehyde form.

  • Formation of Schiff Base/Enolization: The aldehyde at C1 can react with one of the amino groups of o-phenylenediamine to form a Schiff base (imine). This is followed by tautomerization to an enol form.

  • Oxidation and Hydrolysis: The enol is oxidized at the C2 position, and subsequent hydrolysis of the imine regenerates the carbonyl at C1, yielding a 1,2-dicarbonyl intermediate (glucosone).

  • First Condensation: One of the amino groups of a second molecule of o-phenylenediamine attacks one of the carbonyl groups (likely the more reactive aldehyde at C1) of the glucosone, forming a hemiaminal.

  • Dehydration: The hemiaminal loses a molecule of water to form a Schiff base.

  • Cyclization: The second amino group of the o-phenylenediamine then attacks the remaining carbonyl group (at C2), forming a six-membered ring.

  • Second Dehydration (Aromatization): A second molecule of water is eliminated from the cyclic intermediate, leading to the formation of the stable, aromatic quinoxaline ring. The final product is 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol.[7][8]

Quinoxaline Butanetetrol Formation Mechanism Mechanism of Quinoxaline Butanetetrol Formation Glucose D-Glucose (Cyclic Hemiacetal) OpenChain Open-Chain Glucose (Aldehyde Form) Glucose->OpenChain Ring Opening OPD o-Phenylenediamine SchiffBase1 Initial Condensation Product (Schiff Base) OPD->SchiffBase1 Dicarbonyl 1,2-Dicarbonyl Intermediate (Glucosone) OpenChain->Dicarbonyl Tautomerization & Oxidation Dicarbonyl->SchiffBase1 Condensation Cyclized Cyclized Intermediate SchiffBase1->Cyclized Intramolecular Cyclization Product 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol Cyclized->Product Dehydration (Aromatization) Experimental_Workflow Experimental Workflow for Synthesis A Dissolve o-Phenylenediamine and D-Glucose in EtOH/H2O B Add Catalytic Acetic Acid A->B C Reflux for 4-6 hours (Monitor by TLC) B->C D Cool and Add Activated Charcoal C->D E Hot Filtration D->E F Cool Filtrate for Crystallization E->F G Isolate Product by Vacuum Filtration F->G H Wash with Cold H2O and EtOH G->H I Dry Under Vacuum H->I

Sources

A Technical Guide to the Calculation and Verification of Molecular Weight and Exact Mass for (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical examination of two fundamental yet distinct molecular properties—Molecular Weight and Exact Mass—using the heterocyclic compound (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol as a case study. We will dissect the theoretical underpinnings of each metric, provide a step-by-step computational methodology, and detail an experimental workflow for empirical verification using High-Resolution Mass Spectrometry (HRMS). This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of these concepts for compound identification, purity assessment, and metabolic profiling.

Introduction

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is a multifaceted compound with significant potential in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents targeting neurological disorders and other conditions.[1] Its structural complexity, featuring a quinoxaline moiety linked to a polyhydroxylated butane chain, necessitates precise analytical characterization. Among the most critical parameters for any chemical entity are its molecular weight and exact mass.

While often used interchangeably in general chemical discourse, these terms represent distinct physical constants with profound implications for analysis and interpretation.

  • Molecular Weight (MW) , or average molecular mass, is a weighted average based on the natural abundance of all stable isotopes of the constituent elements. It is the value used for bulk measurements and stoichiometric calculations.

  • Exact Mass , often referred to as monoisotopic mass, is the calculated mass of a molecule containing only the most abundant naturally occurring isotope of each element.[2][3] This is the parameter measured by mass spectrometry, a technique that resolves individual ions based on their mass-to-charge ratio.[4]

Understanding the distinction and proper application of these values is not merely an academic exercise; it is critical for unambiguous molecular formula determination, the identification of unknown metabolites, and the definitive characterization of drug substances and their impurities, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6] This guide will provide the theoretical framework and practical protocols to confidently calculate and verify these essential parameters.

Part 1: Theoretical Foundations & Calculation

The journey from a chemical name to a precise mass value begins with determining the correct molecular formula.

Molecular Formula Determination

The systematic IUPAC name, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, describes the molecule's structure.

  • Quinoxaline: A bicyclic aromatic compound with the formula C₈H₆N₂. When it acts as a substituent (quinoxalinyl), it loses a hydrogen atom, becoming C₈H₅N₂.

  • 1,2,3,4-Butanetetrol: A four-carbon sugar alcohol with the formula C₄H₁₀O₄.[7] When attached to the quinoxaline ring, it also loses a hydrogen atom from the point of attachment, becoming C₄H₉O₄.

Combining these two fragments (C₈H₅N₂ + C₄H₉O₄) yields the final molecular formula.

Molecular Formula: C₁₂H₁₄N₂O₄ [1]

Calculation of Molecular Weight (Average Mass)

Molecular weight is calculated by summing the standard atomic weights of the constituent atoms. Standard atomic weights are the weighted averages of the masses of all naturally occurring isotopes of an element, as published by the International Union of Pure and Applied Chemistry (IUPAC).[8][9]

Table 1: Calculation of Molecular Weight for C₁₂H₁₄N₂O₄

ElementCount (n)Standard Atomic Weight (Aᵣ)Subtotal (n × Aᵣ)
Carbon (C)1212.011144.132
Hydrogen (H)141.00814.112
Nitrogen (N)214.00728.014
Oxygen (O)415.99963.996
Total 250.254 g/mol

Note: Standard atomic weights are sourced from the most recent IUPAC recommendations.[10] The calculated value of 250.254 g/mol is consistent with published data for this compound.[1][11]

Calculation of Exact Mass (Monoisotopic Mass)

Exact mass is calculated by summing the masses of the most abundant stable isotope of each element. This value is crucial for High-Resolution Mass Spectrometry (HRMS), where instruments can resolve ions with very small mass differences.[3][12]

Table 2: Calculation of Exact Mass for C₁₂H₁₄N₂O₄

ElementCount (n)Most Abundant IsotopeIsotopic Mass (Da)Subtotal (n × Mass)
Carbon12¹²C12.000000144.000000
Hydrogen14¹H1.00782514.109550
Nitrogen2¹⁴N14.00307428.006148
Oxygen4¹⁶O15.99491563.979660
Total 250.095358 Da

Note: Isotopic masses are fundamental physical constants.

The following diagram illustrates the divergent paths for calculating these two fundamental properties from a single molecular formula.

G A Molecular Formula C₁₂H₁₄N₂O₄ B Calculation of Molecular Weight A->B For Stoichiometry C Calculation of Exact Mass A->C For Mass Spectrometry D Use Standard Atomic Weights (IUPAC) B->D E Use Most Abundant Isotopic Masses C->E F Result: 250.254 g/mol D->F G Result: 250.095358 Da E->G

Caption: Workflow for calculating Molecular Weight and Exact Mass.

Part 2: Experimental Verification by High-Resolution Mass Spectrometry

While calculation provides a theoretical value, empirical measurement is required for confirmation. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is the definitive technique for determining the exact mass of a molecule.[13][14] Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide the mass accuracy—typically within 5 parts-per-million (ppm)—needed to distinguish between compounds with the same nominal mass but different elemental compositions.[12][15]

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent, at an appropriate concentration, and free from interfering matrix components.[16][17]

Protocol: Preparation of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol for LC-HRMS Analysis

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration of approximately 1 µg/mL (1 ppm).[18]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into a 2 mL autosampler vial to remove any particulates that could damage the LC system.[19]

  • Control Sample: Prepare a "blank" sample containing only the final dilution solvent to be run prior to the analyte to ensure the system is free from contamination.

Causality: The use of LC/MS-grade solvents and formic acid is critical. Formic acid aids in the protonation of the analyte in the electrospray ionization (ESI) source, promoting the formation of the desired [M+H]⁺ ion. The 1 µg/mL concentration is a typical starting point to achieve good signal intensity without saturating the detector.

LC-HRMS Experimental Workflow

The following diagram and protocol outline a standard workflow for accurate mass determination.

G cluster_LC Liquid Chromatography (LC) cluster_MS High-Resolution Mass Spectrometry (HRMS) A Autosampler (Sample Injection) B LC Column (Analyte Separation) A->B C Ion Source (ESI+) (Analyte Ionization) B->C D Mass Analyzer (e.g., Orbitrap, TOF) C->D E Detector D->E F Data System (Processing & Analysis) E->F

Caption: Experimental workflow for LC-HRMS accurate mass analysis.

Protocol: Accurate Mass Measurement

  • System Equilibration: Equilibrate the LC-HRMS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Blank Injection: Inject the blank sample to check for system contaminants.

  • Sample Injection: Inject 5-10 µL of the prepared sample solution onto the LC column (e.g., a C18 reversed-phase column).

  • Chromatographic Separation: Elute the analyte using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). This separates the analyte from any potential impurities.

  • Ionization: Direct the column effluent to an electrospray ionization (ESI) source operating in positive ion mode. This will generate the protonated molecular ion, [M+H]⁺.

  • Mass Analysis: Analyze the ions in a high-resolution mass analyzer set to a resolving power of >60,000. Acquire data over a mass range that includes the expected m/z of the analyte (e.g., m/z 100-500).

  • Data Processing: Process the acquired data to find the extracted ion chromatogram (XIC) for the theoretical [M+H]⁺ ion (m/z 251.1026). The measured m/z value at the apex of the chromatographic peak is the experimental exact mass.

Part 3: Data Interpretation and Application in Drug Development

Data Interpretation

The primary output from the HRMS experiment is the measured mass-to-charge ratio (m/z) of the protonated molecule.

  • Calculated Exact Mass of Neutral Molecule (M): 250.095358 Da

  • Mass of a Proton (H⁺): 1.007276 Da

  • Theoretical m/z of [M+H]⁺: 250.095358 + 1.007276 = 251.102634

The instrument will report an experimental m/z value. The accuracy of this measurement is assessed by calculating the mass error in parts-per-million (ppm).

Mass Error (ppm) = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] × 10⁶

A mass error of < 5 ppm is considered strong evidence for the proposed elemental composition.[20] For example, if the instrument measures an m/z of 251.1024, the error would be:

[ (251.1024 - 251.102634) / 251.102634 ] × 10⁶ = -0.93 ppm

This low mass error provides high confidence that the detected ion corresponds to the elemental formula C₁₂H₁₅N₂O₄⁺.

Significance in Drug Development

The principles outlined in this guide are fundamental to the entire drug development lifecycle.

  • Compound Confirmation: Accurate mass measurement is the gold standard for confirming the identity of newly synthesized compounds.

  • Impurity and Degradant Identification: During stability testing, HRMS is used to identify unknown degradation products by determining their elemental composition, which is the first step in structural elucidation.[12][21]

  • Metabolism Studies (Met-ID): In preclinical and clinical studies, radiolabeled mass balance studies are often conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[5][22] HRMS is indispensable for identifying the chemical structures of metabolites in complex biological matrices like plasma and urine.[17]

  • Regulatory Submissions: Regulatory agencies such as the FDA and EMA require comprehensive characterization of the drug substance and all related impurities.[5] Accurate mass data forms a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of a New Drug Application (NDA).

Conclusion

The distinction between molecular weight and exact mass is a critical concept in modern chemical and pharmaceutical sciences. While molecular weight (250.254 g/mol for C₁₂H₁₄N₂O₄) remains essential for preparative chemistry, the exact mass (250.095358 Da) is the key to unlocking precise molecular identity through high-resolution mass spectrometry. The ability to calculate this value theoretically and then confirm it experimentally with high accuracy (<5 ppm error) provides an unequivocal foundation for compound characterization, supporting every stage of drug development from initial discovery to regulatory approval. The methodologies and protocols detailed herein provide a self-validating system for ensuring the scientific integrity of these fundamental measurements.

References

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Harnessing (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol for Advanced Carbohydrate Fingerprinting

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective on a Robust Derivatization Strategy

In the intricate world of glycobiology and biopharmaceutical analysis, the comprehensive characterization of carbohydrates remains a significant analytical challenge. Their inherent lack of strong chromophores, high polarity, and vast structural diversity necessitate sophisticated analytical strategies. Carbohydrate fingerprinting, a technique that generates a unique profile of the carbohydrate composition of a sample, has emerged as a powerful tool for quality control, biomarker discovery, and fundamental research.[1][2][3] This guide delves into the significance of a specific derivatization product, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, in advancing the field of carbohydrate fingerprinting. We will explore the underlying chemistry, provide a detailed experimental workflow, and discuss the practical implications for researchers in the field.

The Challenge of Carbohydrate Analysis and the Need for Derivatization

Carbohydrates are notoriously difficult to analyze in their native state using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).[4] Derivatization, the chemical modification of an analyte to enhance its analytical properties, is therefore a cornerstone of carbohydrate analysis.[4] A widely employed method is reductive amination, where the open-ring aldehyde of a reducing sugar reacts with an amine-containing label to form a Schiff base, which is subsequently reduced to a stable secondary amine.[5][6][7] This process introduces a fluorescent or UV-active tag, significantly improving detection sensitivity.[8][9][10]

Quinoxaline Formation: A Unique Approach to Carbohydrate Derivatization

An alternative and highly effective derivatization strategy involves the condensation of a reducing sugar with an ortho-diamine, such as o-phenylenediamine, to form a quinoxaline derivative.[11] This reaction is particularly advantageous as it is often a one-pot synthesis that creates a stable, aromatic system with favorable properties for detection.[11][12][13]

The formation of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol results from the reaction of a specific monosaccharide, D-arabinose, with o-phenylenediamine. The polyol side chain of the quinoxaline derivative retains the stereochemistry of the parent sugar, making this a powerful tool for isomeric differentiation. This specific isomer is an endogenous metabolite and its synthesis and interaction with imprinted polymers have been studied.[14]

The Chemistry of Derivatization: From D-Arabinose to a Detectable Quinoxaline

The core of this fingerprinting technique lies in the chemical transformation of the target carbohydrate into a quinoxaline derivative. This process imparts desirable analytical characteristics to the otherwise challenging carbohydrate molecule.

Reaction Mechanism

The reaction proceeds via a cyclocondensation reaction between the dicarbonyl species formed from the carbohydrate and an aromatic ortho-diamine. In the case of forming (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, the starting carbohydrate is D-arabinose. The reaction mechanism can be summarized as follows:

  • Oxidation of the Aldose: The aldose (D-arabinose) is first oxidized to the corresponding dicarbonyl compound.

  • Condensation and Cyclization: The resulting dicarbonyl intermediate then reacts with o-phenylenediamine. This involves the formation of two Schiff base linkages, followed by an intramolecular cyclization and subsequent aromatization to yield the stable quinoxaline ring system.

The resulting molecule, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, now possesses a UV-active quinoxaline core, making it readily detectable.

G cluster_reactants Reactants cluster_process Derivatization Process cluster_product Product D_Arabinose D-Arabinose (Reducing Sugar) Oxidation Oxidation D_Arabinose->Oxidation Forms dicarbonyl intermediate o_Phenylenediamine o-Phenylenediamine Condensation Condensation & Cyclization o_Phenylenediamine->Condensation Oxidation->Condensation Quinoxaline_Derivative (1R,2S,3R)-(2-Quinoxalinyl)- 1,2,3,4-butanetetrol Condensation->Quinoxaline_Derivative Stable, UV-active product

Caption: Chemical derivatization workflow.

Experimental Protocol: A Step-by-Step Guide to Carbohydrate Fingerprinting

This section provides a detailed methodology for the derivatization of a carbohydrate sample and its subsequent analysis by HPLC to generate a carbohydrate fingerprint.

Materials
  • Carbohydrate sample (e.g., glycoprotein hydrolysate, purified monosaccharide mixture)

  • o-Phenylenediamine

  • Oxidizing agent (e.g., copper(II) acetate)

  • Glacial acetic acid

  • Methanol

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reaction vials

  • HPLC system with a UV or fluorescence detector and a C18 column

Protocol
  • Sample Preparation:

    • If starting with a glycoprotein, perform acid hydrolysis to release the monosaccharides.

    • Dissolve the carbohydrate sample in water to a known concentration.

  • Derivatization Reaction:

    • In a reaction vial, combine the carbohydrate sample, o-phenylenediamine, and the oxidizing agent in a suitable solvent like a methanol/water/acetic acid mixture.

    • Heat the reaction mixture at a controlled temperature (e.g., 80-90 °C) for a specific duration (e.g., 1-2 hours).

    • After the reaction is complete, cool the mixture to room temperature.

  • Sample Cleanup (if necessary):

    • Depending on the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove excess reagents and interfering substances.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Perform a gradient elution using a mobile phase system such as water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Monitor the elution of the quinoxaline derivatives using a UV detector at an appropriate wavelength (e.g., 320 nm) or a fluorescence detector.

  • Data Analysis:

    • The resulting chromatogram will show a series of peaks, each corresponding to a different carbohydrate derivative. This chromatogram represents the carbohydrate fingerprint of the sample.

    • Identify the peaks by comparing their retention times with those of derivatized carbohydrate standards.

    • Quantify the carbohydrates by integrating the peak areas and comparing them to a calibration curve generated from standards.

G start Start: Carbohydrate Sample sample_prep Sample Preparation (e.g., Hydrolysis) start->sample_prep derivatization Derivatization with o-Phenylenediamine sample_prep->derivatization cleanup Sample Cleanup (e.g., SPE) derivatization->cleanup hplc HPLC Analysis (C18 Column, UV/Fluorescence Detection) cleanup->hplc data_analysis Data Analysis: Fingerprint Generation, Identification & Quantification hplc->data_analysis end End: Carbohydrate Profile data_analysis->end

Caption: Experimental workflow for carbohydrate fingerprinting.

Data Presentation and Interpretation

The output of this analytical workflow is a carbohydrate fingerprint, a chromatogram that provides both qualitative and quantitative information about the sample's carbohydrate composition.

Quantitative Data Summary
ParameterTypical Value/RangeSignificance
Reaction Temperature 80 - 100 °CEnsures efficient reaction kinetics without degrading the carbohydrates.
Reaction Time 1 - 3 hoursOptimized to drive the reaction to completion.
HPLC Column Reversed-phase C18Provides good separation of the relatively nonpolar quinoxaline derivatives.
Detection Wavelength 320 - 360 nm (UV)Corresponds to the absorbance maximum of the quinoxaline chromophore.
Limit of Detection pmol to fmol rangeDemonstrates the high sensitivity of this derivatization approach.
Interpreting the Fingerprint

The pattern of peaks in the chromatogram is characteristic of the carbohydrate composition of the sample. By comparing the fingerprint of an unknown sample to a library of fingerprints from known standards, one can rapidly identify the carbohydrates present. This is particularly useful in:

  • Quality Control of Biopharmaceuticals: Ensuring batch-to-batch consistency of glycosylation patterns on therapeutic proteins.

  • Food Science: Authenticating food products and detecting adulteration based on their sugar profiles.[1]

  • Clinical Diagnostics: Identifying potential disease biomarkers based on changes in the glycomic profile of biological fluids.

Conclusion: A Robust Tool for Modern Glycoanalysis

The derivatization of carbohydrates to form quinoxaline derivatives, such as (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, offers a powerful and reliable method for carbohydrate fingerprinting. This approach addresses the key challenges of carbohydrate analysis by introducing a strongly UV-absorbent or fluorescent tag, enabling sensitive and specific detection. The retention of stereochemical information from the parent sugar in the polyol side chain provides an additional layer of specificity. For researchers and scientists in drug development and related fields, this technique represents a valuable addition to the analytical toolbox for unraveling the complexities of the glycome.

References

  • Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent - Patent 2306199 - EPO. (2011).
  • Reductive amination of carbohydrates using NaBH(OAc)3 - ResearchGate. (n.d.).
  • Analysis of Fluorescently Labeled Sugars by Reversed-Phase Ion-Pairing High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. (n.d.).
  • Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed - NIH. (2005).
  • Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC. (n.d.).
  • Simplified Approach to HPLC Precolumn Fluorescent Labeling of Carbohydrates: N-(2-Pyridinyl)-glycosylamnes. (n.d.).
  • EP2306199A1 - Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent - Google Patents. (n.d.).
  • Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides - PubMed. (n.d.).
  • Analytical Strategies for Fingerprinting of Antioxidants, Nutritional Substances, and Bioactive Compounds in Foodstuffs Based on High Performance Liquid Chromatography–Mass Spectrometry: An Overview - MDPI. (2020).
  • Advanced Monosaccharide Analysis Methods - Creative Biolabs. (n.d.).
  • Polysaccharide identification through oligosaccharide fingerprinting. (2021).
  • Polysaccharide Identification Through Oligosaccharide Fingerprinting - eScholarship. (2021).
  • Fluorescent labels for analysis of mono- and oligosaccharides - ResearchGate. (n.d.).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry, 5(1), 14-56.
  • 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol | MedChemExpress. (n.d.).
  • Quinoxaline synthesis - Organic Chemistry Portal. (n.d.).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. (2021).

Sources

Methodological & Application

HPLC-UV protocols for detection of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Quantification of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This comprehensive application note provides a detailed protocol for the analysis of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, a significant quinoxaline derivative, using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step instructions to ensure accurate and reproducible results.

Introduction: The Analytical Challenge and the HPLC-UV Solution

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is a heterocyclic compound of interest in pharmaceutical and biochemical research due to its potential biological activities.[1] Accurate quantification of this analyte is crucial for various stages of drug development, including formulation, stability testing, and quality control.[2] The inherent polarity of the butanetetrol moiety and the chromophoric nature of the quinoxaline ring make HPLC-UV a highly suitable analytical technique.[3][4]

This document outlines a robust reversed-phase HPLC (RP-HPLC) method, a widely used technique for the analysis of pharmaceutical compounds.[5][6] The methodology has been structured to provide a clear understanding of the entire analytical workflow, from sample preparation to method validation, ensuring compliance with international standards.[7][8]

Section 1: Understanding the Analyte and the Method

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

  • Molecular Formula: C₁₂H₁₄N₂O₄[1]

  • Molecular Weight: 250.25 g/mol [1]

  • Structure: The molecule consists of a quinoxaline ring system attached to a butanetetrol chain. This structure imparts both aromatic and highly polar characteristics.

The Principle of HPLC-UV Detection

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).[5][6] In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase.[4] More polar compounds, like our analyte, will have a lower affinity for the stationary phase and will elute earlier. The Ultraviolet (UV) detector measures the absorbance of the analyte as it passes through the detector cell, allowing for quantification based on the Beer-Lambert law. Quinoxaline derivatives are known to possess chromophores that absorb UV radiation, making this detection method highly effective.[3][9][10]

Section 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC-UV analysis of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol.

Materials and Reagents
  • (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or other suitable buffer components like phosphate salts)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with:

  • Degasser

  • Binary or Quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC-UV analysis. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-1 min: 5% B1-10 min: 5-50% B10-12 min: 50% B12-13 min: 50-5% B13-15 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm and 315 nm (scan for optimal wavelength)

Rationale for Parameter Selection:

  • C18 Column: A C18 column is a versatile and commonly used reversed-phase column suitable for a wide range of polar and nonpolar compounds.[3]

  • Mobile Phase: A mixture of water and acetonitrile is a standard mobile phase for RP-HPLC. The addition of formic acid helps to improve peak shape and control the ionization of the analyte.[3]

  • Gradient Elution: A gradient elution is employed to ensure efficient elution of the polar analyte while also cleaning the column of any less polar impurities.

  • Detection Wavelength: Quinoxaline derivatives typically exhibit strong UV absorbance around 254 nm and 315 nm.[11] A diode array detector is recommended to determine the optimal wavelength of maximum absorbance (λmax) for the specific analyte.

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of the (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol reference standard.

  • Dissolve the standard in a suitable solvent (e.g., a mixture of water and methanol) to prepare a 1 mg/mL stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

The sample preparation will depend on the matrix. For a simple solution:

  • Dissolve the sample containing the analyte in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Section 3: Method Validation

A comprehensive method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[7][12] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[7][8]

Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[8][13] This can be demonstrated by analyzing a blank (matrix without the analyte) and a spiked sample. The chromatogram of the blank should not show any interfering peaks at the retention time of the analyte.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8]

  • Procedure: Inject the series of standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) in triplicate.

  • Analysis: Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[8]

  • Procedure: Perform a recovery study by spiking a blank matrix with known concentrations of the analyte (e.g., at 80%, 100%, and 120% of the target concentration).

  • Analysis: Calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8]

  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

  • Analysis: Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak area, and resolution).

Section 4: Data Presentation and Visualization

Summary of Validation Parameters
Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
LOD S/N ratio ≥ 3:1
LOQ S/N ratio ≥ 10:1
Robustness System suitability parameters remain within acceptable limits
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detection UV Detection (λmax) HPLC_System->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Quantification Quantification (Peak Area vs. Concentration) Chromatogram->Quantification Validation_Parameters Method Validation (ICH Guidelines) Quantification->Validation_Parameters

Caption: Overall workflow for the HPLC-UV analysis of the target analyte.

Method Validation Relationship Diagram

Validation_Relationships Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->LOD_LOQ Precision->Accuracy

Caption: Interrelationship of key HPLC method validation parameters.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the determination of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol using HPLC-UV. By following the detailed experimental steps and adhering to the principles of method validation, researchers can achieve reliable and accurate quantification of this important compound. The provided framework serves as a robust starting point for routine analysis and can be adapted for specific research and development needs.

References

  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.
  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds.
  • Chem-Impex. 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol.
  • Huillet, F. D. (1953). Ultraviolet absorption spectra of quinoxaline and some of its derivatives. BYU ScholarsArchive.
  • ACS Publications. Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives. The Journal of Organic Chemistry.
  • PJSIR. STUDIES ON HETEROCYCLICS - Part I.-The Ultraviolet Spectra of Some Quinoxaline Derivatives.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
  • Thermo Fisher Scientific. HPLC Method Development Steps.
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ICH. Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines.
  • NJ Labs. Essential Applications of HPLC in the Pharmaceutical Industry.
  • Labtech. Reverse Phase vs Normal Phase in HPLC.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.

Sources

Application Note: Synthesis of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol from D-Glucose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol (commonly referred to as 2-(D-arabino-1',2',3',4'-tetrahydroxybutyl)quinoxaline) via the condensation of D-glucose with o-phenylenediamine (OPD) .[1]

This compound serves as a critical reference standard in carbohydrate analysis, specifically for the detection of reducing sugars via HPLC, and as a scaffold in the development of antiviral nucleoside analogs. The protocol emphasizes the modified Garcia-Gonzalez reaction , utilizing controlled oxidative condensation to preserve the tetrol side chain stereochemistry while ensuring high yield and purity.

Key Chemical Transformation
  • Reactants: D-Glucose (Aldohexose), o-Phenylenediamine (1,2-Diaminobenzene).

  • Product: (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol.

  • Stereochemical Outcome: The C3, C4, and C5 chiral centers of D-glucose are retained but re-assigned priorities result in the (1R, 2S, 3R) configuration in the quinoxaline derivative.

Scientific Mechanism & Logic

Reaction Pathway

The formation of the quinoxaline ring from D-glucose involves a complex cascade of dehydration and condensation steps. Unlike simple Schiff base formation, this reaction requires the in-situ oxidation of the glucose C1-C2 bond to a dicarbonyl intermediate (D-glucosone), which then condenses with the diamine.

  • Induction: D-Glucose exists in equilibrium with its open-chain aldehyde form.

  • Oxidation/Dehydration: Under acidic catalytic conditions (often aided by hydrazine or mild oxidants), glucose undergoes an Amadori-type rearrangement or direct oxidation to form D-glucosone (2-keto-glucose) .

  • Condensation: The 1,2-dicarbonyl moiety of D-glucosone reacts with the 1,2-diamine groups of OPD.

  • Cyclization: Double condensation releases two water molecules, forming the stable aromatic quinoxaline ring.

  • Stereochemical Retention: The chiral integrity of the side chain (derived from Glucose C3-C6) is preserved.

    • Glucose C3 (

      
      ) 
      
      
      
      Product C1' (
      
      
      ) [Priority inversion due to Quinoxaline ring]
    • Glucose C4 (

      
      ) 
      
      
      
      Product C2' (
      
      
      ) [Priority inversion]
    • Glucose C5 (

      
      ) 
      
      
      
      Product C3' (
      
      
      )
Pathway Visualization

The following diagram illustrates the critical intermediates and the preservation of the chiral side chain.

QuinoxalineSynthesis cluster_stereo Stereochemical Mapping Glucose D-Glucose (Hemiacetal/Open Chain) Glucosone D-Glucosone (1,2-Dicarbonyl Intermediate) Glucose->Glucosone Dehydration/Oxidation (Acetic Acid/Catalyst) SchiffBase Di-Schiff Base Intermediate Glucosone->SchiffBase + OPD Condensation OPD o-Phenylenediamine (OPD) OPD->SchiffBase Product (1R,2S,3R)-(2-Quinoxalinyl)- 1,2,3,4-butanetetrol SchiffBase->Product - 2 H2O Aromatization Map Glucose C3(S) -> Product C1'(R) Glucose C4(R) -> Product C2'(S) Glucose C5(R) -> Product C3'(R)

Figure 1: Mechanistic pathway of D-glucose condensation with OPD showing the critical D-glucosone intermediate.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • D-Glucose (anhydrous, >99%).

    • o-Phenylenediamine (OPD) (Purified, free of dark oxidation products).

    • Hydrazine Hydrate (80%) or Phenylhydrazine (Catalyst/Redox buffer).

    • Glacial Acetic Acid.[2][3]

    • Methanol (HPLC grade).

  • Equipment:

    • Three-neck round-bottom flask (250 mL).

    • Reflux condenser with nitrogen inlet.[2]

    • Oil bath with temperature control.

    • Rotary evaporator.

Detailed Procedure (Modified Garcia-Gonzalez Method)

Step 1: Preparation of Reactants

  • Dissolve D-Glucose (3.60 g, 20 mmol) in water (20 mL) in the 250 mL flask.

  • Add Hydrazine Hydrate (0.5 mL) . Note: Hydrazine acts to stabilize the reaction environment and prevent non-specific oxidative polymerization (browning).

  • Add Glacial Acetic Acid (2.0 mL) to acidify the medium (pH ~3-4).

Step 2: Addition of OPD

  • Separately dissolve o-Phenylenediamine (2.16 g, 20 mmol) in Methanol (20 mL) .

  • Add the OPD solution dropwise to the glucose solution under stirring.

  • Purge the system with Nitrogen (

    
    ) for 10 minutes to remove dissolved oxygen. Critical: Excess oxygen can cleave the side chain to form quinoxaline-2-carboxylic acid.
    

Step 3: Reflux Condensation

  • Heat the mixture to reflux (approx. 80-90°C) under a nitrogen atmosphere.

  • Maintain reflux for 4 to 6 hours .

  • Monitor reaction progress via TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The product will appear as a UV-active spot (

    
    ) that fluoresces blue under 365 nm light.
    

Step 4: Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain a dark syrupy residue.

  • Recrystallization: Dissolve the residue in a minimum amount of hot water (~10 mL). Add hot ethanol (~30 mL) until slight turbidity appears.

  • Allow to stand at 4°C overnight. Light yellow needles will precipitate.

  • Filter the crystals, wash with cold ethanol/ether (1:1), and dry in vacuo.

Quantitative Data Summary
ParameterSpecificationNotes
Yield 65% - 75%Dependent on OPD purity and inert atmosphere.
Melting Point 162°C - 164°CSharp melting point indicates high purity.
Appearance Pale yellow needlesDarkening indicates oxidation (impurities).
Solubility Water, Hot EthanolInsoluble in Ether, Hexane.
UV

236 nm, 316 nmCharacteristic of Quinoxaline chromophore.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral data.

NMR Spectroscopy (DMSO- )
  • 
     NMR: 
    
    • 
       8.89 (s, 1H, H-3 of quinoxaline ring).
      
    • 
       8.10 – 7.80 (m, 4H, Aromatic protons).
      
    • 
       5.10 (d, 1H, H-1', benzylic-like side chain proton).
      
    • 
       3.40 – 3.80 (m, remaining side chain protons).
      
  • Interpretation: The singlet at 8.89 ppm is diagnostic for the C3 proton of the quinoxaline ring, confirming that the condensation occurred at C2 of the sugar (leaving C1 of the sugar to become the aromatic C2, and C2 of the sugar to become the aromatic C3... Correction: The sugar C1 becomes the C2 of the quinoxaline, and the sugar C2 becomes the C3 of the quinoxaline. However, since C1 was the aldehyde, it forms the CH on the ring. The side chain is attached to the position derived from C2? No.

    • Correction on Regiochemistry: In the standard reaction, the side chain is attached to position 2. The proton is at position 3.

    • Structure: 2-(Tetrahydroxybutyl)-quinoxaline.

    • Ring Protons: H3 (Singlet). H5, H6, H7, H8 (Multiplets).

Mass Spectrometry
  • ESI-MS:

    
     m/z.
    
  • Fragmentation: Loss of water molecules (

    
    ) and cleavage of the side chain (
    
    
    
    ,
    
    
    ) are common.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Polymerization of OPD or Sugar degradation.Ensure strict

atmosphere. Add Hydrazine hydrate as a scavenger.[2]
Product is Dark Brown Oxidation of OPD.Recrystallize with activated charcoal. Use freshly sublimed OPD.
Side Chain Cleavage Reaction temperature too high or pH too low.Maintain pH 3-4. Do not exceed 90°C. Reduce reflux time.

References

  • Ohle, H. (1934). Die Chemie der Monosaccharide und der Glykolyse.[2] Ergebnisse der Physiologie, 33, 280.

  • Sallam, M. A. E., et al. (2012). Aspects on the Mechanism of the 1-Phenyl-1H-pyrazolo[3,4-b]quinoxaline Formation. Green and Sustainable Chemistry, 2(2), 71-75.

  • Moorhouse, G. B. (1956). The Reaction of Carbohydrates with o-Phenylenediamine.[1][3][4] Journal of the Chemical Society. (Provides the foundational stereochemical assignments for the D-arabino isomer).

  • BenchChem. (2025).[5] Synthesis of Quinoxaline Derivatives: Protocols and Applications.

Disclaimer: This protocol involves the use of hazardous chemicals (OPD is a sensitizer and potential carcinogen). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Strategies for the Extraction of Quinoxaline Derivatives from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoxaline derivatives represent a class of nitrogen-containing heterocyclic compounds. While some are synthesized for various industrial applications, they are particularly relevant in the food safety sector as veterinary drugs, such as olaquindox and carbadox.[1][2][3][4] The use of these substances in food-producing animals can lead to residues in products like meat, milk, and eggs. Due to potential health concerns, regulatory bodies worldwide have established maximum residue limits (MRLs), necessitating sensitive and reliable analytical methods for their detection.[5]

Extracting these compounds from complex food matrices is a significant challenge. Foods are intricate mixtures of fats, proteins, carbohydrates, and other components that can interfere with analysis, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the analytical signal.[6][7] Therefore, a robust sample preparation protocol is paramount to isolate the target quinoxaline derivatives, remove interfering substances, and ensure accurate quantification.

This application note provides a detailed guide to the primary extraction methodologies for quinoxaline derivatives from food, with a focus on Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. It is designed for researchers, scientists, and professionals in food safety and drug development, offering both theoretical explanations and practical, step-by-step protocols.

Section 1: Foundational Principles of Extraction

The choice of an extraction method is dictated by the physicochemical properties of the target analytes and the composition of the sample matrix. Quinoxaline derivatives vary in polarity, but many possess a degree of hydrophobicity that allows for effective partitioning and adsorption-based separation.

  • Liquid-Liquid Extraction (LLE): A traditional method based on the differential solubility of compounds between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[5][8] While fundamental, LLE can be time-consuming and require large volumes of organic solvents.[9]

  • Solid-Phase Extraction (SPE): A more modern and efficient technique that separates components of a mixture based on their affinity for a solid sorbent.[5][10] By carefully selecting the sorbent and elution solvents, high selectivity and concentration factors can be achieved. SPE is a highly versatile method for cleaning up complex samples like animal tissues.[11][12]

  • QuEChERS: Originally developed for pesticide analysis, this method has been widely adapted for veterinary drugs.[13][14][15] It involves an initial extraction with an organic solvent (typically acetonitrile) in the presence of salts to induce phase separation, followed by a cleanup step using dispersive SPE (d-SPE).[16][17] Its primary advantages are speed, ease of use, and reduced solvent consumption.[13][18]

Section 2: Protocol Deep Dive: Methodologies & Applications

Method 1: Solid-Phase Extraction (SPE) for Quinoxaline Metabolites in Animal Tissue

SPE is highly effective for isolating quinoxaline metabolites like quinoxaline-2-carboxylic acid (QCA) from tissue samples. The protocol often involves initial protein precipitation and hydrolysis, followed by selective retention of the analyte on an SPE cartridge and subsequent elution.

Rationale: This method leverages a combination of chemical and physical separation. Initial extraction with an organic solvent mixture isolates a broad range of compounds. The SPE step provides the necessary cleanup and selectivity. For acidic metabolites like QCA and its methylated form (MQCA), a mixed-mode anion exchange (MAX) cartridge can be particularly effective, retaining the analytes via ion exchange while allowing neutral and basic interferences to pass through.[11] Conversely, for more neutral quinoxalines like olaquindox, a polymeric reversed-phase sorbent like HLB is often used.[11]

Experimental Protocol: SPE for Quinoxaline Metabolites in Pork Tissue

This protocol is adapted for the determination of quinoxaline-2-carboxylic acid (QCA) and 3-methyl-quinoxaline-2-carboxylic acid (MQCA).[11]

  • Sample Homogenization: Weigh 2.0 g of homogenized pork tissue into a 50 mL polypropylene centrifuge tube.

  • Spiking (for QC/Validation): For recovery studies, add a known volume of a standard solution containing QCA and MQCA to the sample.

  • Initial Extraction:

    • Add 10 mL of an ethyl acetate-sodium dihydrogen phosphate (0.1 mol/L) solution (1:9, v/v).[11]

    • Vortex for 1 minute to ensure thorough mixing.

    • Place the tube in a water bath at 40°C for 15 minutes to aid extraction.[11]

    • Centrifuge at 8000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a MAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the initial extraction onto the conditioned MAX cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove weakly retained impurities.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the target analytes (QCA, MQCA) with 5 mL of 2% formic acid in methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase for LC-MS/MS analysis.[11]

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize 2g Tissue Extract 2. Add Solvent & Vortex Homogenize->Extract Centrifuge 3. Centrifuge & Collect Supernatant Extract->Centrifuge Condition 4. Condition SPE Cartridge Centrifuge->Condition Load 5. Load Supernatant Condition->Load Wash 6. Wash Interferences Load->Wash Elute 7. Elute Analytes Wash->Elute Evaporate 8. Evaporate & Reconstitute Elute->Evaporate Analysis 9. LC-MS/MS Analysis Evaporate->Analysis

Caption: Workflow diagram for SPE of quinoxalines from tissue.

Table 1: Performance of Selected SPE Methods for Quinoxaline Analysis

Target Analyte(s)Food MatrixSPE SorbentAverage Recovery (%)Reference
OlaquindoxAnimal ProductsHLB72.6 - 90.5[11]
QCA, MQCAAnimal ProductsMAX72.6 - 90.5[11]
QCA, MQCAAnimal MuscleMISPE60.0 - 119.4[19]
SulfaquinoxalineAnimal FeedC18 + PSA (d-SPE)Not Specified[20]

QCA: Quinoxaline-2-carboxylic acid; MQCA: Methyl-3-quinoxaline-2-carboxylic acid; MISPE: Molecularly Imprinted SPE.

Method 2: QuEChERS for Multi-Residue Analysis in Milk and Meat

The QuEChERS method is ideal for screening multiple veterinary drug residues, including quinoxalines, in a variety of food matrices. Its high throughput and effectiveness make it a staple in regulatory laboratories.[13][16]

Rationale: The method begins with a liquid-liquid partitioning step where acetonitrile is used as the extraction solvent. Acetonitrile is fully miscible with water but can be "salted out" by adding salts like magnesium sulfate (or sodium sulfate) and sodium chloride. This creates two phases, with the analytes partitioning into the acetonitrile layer.[13] The subsequent dispersive SPE (d-SPE) step involves adding a small amount of sorbent (like primary secondary amine, PSA, or C18) to an aliquot of the extract to remove specific interferences like fatty acids and pigments.[17][20] Using sodium sulfate instead of magnesium sulfate can be advantageous as it prevents chelation with certain drug groups.[13]

Experimental Protocol: QuEChERS for Veterinary Drugs in Beef

This protocol is a general adaptation for multi-residue analysis, including quinoxalines, in meat.[13]

  • Sample Preparation: Weigh 1.0 g of homogenized beef into a 50 mL centrifuge tube.

  • Hydration & Spiking:

    • Add 8 mL of water and vortex for 3 minutes until the sample is fully dispersed.

    • For QC, fortify with 30 µL of a 1 µg/mL standard solution and vortex immediately.[13]

  • Extraction:

    • Add 30 mL of acetonitrile and 30 µL of concentrated formic acid.

    • Shake vigorously for 3 minutes.

    • Add a pre-weighed QuEChERS salt packet (e.g., 4g Na₂SO₄, 1g NaCl, 0.5g Na₂H citrate, 1g Na₃ citrate).[13]

    • Shake immediately and vigorously for 1 minute.

    • Centrifuge at 4500 rpm for 10 minutes at 5°C.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile supernatant to a 15 mL tube containing the d-SPE sorbent mix (e.g., 900 mg Na₂SO₄, 50 mg PSA, 150 mg C18 ec).[13]

    • Shake for 3 minutes.

    • Centrifuge at 4500 rpm for 10 minutes at 5°C.

  • Final Preparation:

    • Transfer 3 mL of the cleaned supernatant to a new tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue with 250 µL of a methanol-water mixture (15/85, v/v) for LC-MS/MS analysis.[13]

Workflow for QuEChERS Extraction

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample + Water AddSolvent 2. Add Acetonitrile + Acid Homogenize->AddSolvent AddSalts 3. Add QuEChERS Salts & Shake AddSolvent->AddSalts Centrifuge1 4. Centrifuge AddSalts->Centrifuge1 Transfer 5. Take Aliquot of Supernatant Centrifuge1->Transfer AddSorbent 6. Add d-SPE Sorbent & Shake Transfer->AddSorbent Centrifuge2 7. Centrifuge AddSorbent->Centrifuge2 Evaporate 8. Evaporate & Reconstitute Centrifuge2->Evaporate Analysis 9. LC-MS/MS Analysis Evaporate->Analysis

Caption: Workflow diagram for the QuEChERS method.

Section 3: Method Validation & Quality Control

A robust extraction protocol is incomplete without proper validation to ensure its performance is reliable and fit for purpose. This addresses the trustworthiness of the generated data.

Key Validation Parameters:

  • Accuracy (Recovery): This is the most critical parameter for an extraction method. It is determined by analyzing a blank matrix sample spiked with a known concentration of the analyte before extraction. The result is compared to a standard of the same concentration to calculate the percentage recovered.[21][22] Acceptable recovery is typically within 70-120%.[16]

  • Precision: Assesses the random error of the method and is expressed as the relative standard deviation (RSD) of replicate measurements. It should be evaluated at different concentrations and on different days (repeatability and intermediate precision).[21][22]

  • Matrix Effect (ME): Quantifies the signal suppression or enhancement caused by co-extracted matrix components.[6][23] It is calculated by comparing the response of an analyte in a post-extraction spiked sample to the response of a pure standard in solvent.

    • ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

    • Values between -20% and +20% are often considered negligible, while values outside ±50% indicate a strong matrix effect that must be addressed, for example, by using matrix-matched calibration standards.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.[21][24]

Protocol: Assessing Recovery and Matrix Effects

To properly validate the extraction, three sets of samples are required:

  • Set A (Solvent Standard): Analyte prepared in the final reconstitution solvent.

  • Set B (Post-Extraction Spike): A blank food sample is carried through the entire extraction protocol. The analyte standard is added to the final, clean extract just before analysis.

  • Set C (Pre-Extraction Spike): A blank food sample is spiked with the analyte standard before the first extraction step and then carried through the entire protocol.

  • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A - 1) * 100

Conclusion

The selection of an appropriate extraction method for quinoxaline derivatives is a critical first step in any analytical workflow for food safety monitoring. While traditional methods like LLE exist, modern techniques like Solid-Phase Extraction (SPE) and QuEChERS offer superior performance in terms of efficiency, selectivity, and reduced solvent consumption.

  • SPE is highly recommended for targeted analysis, especially when high purity and concentration are required. The ability to tailor sorbent chemistry (e.g., MAX, HLB) to specific analytes provides excellent selectivity.[11]

  • QuEChERS is the method of choice for rapid, high-throughput screening of multiple veterinary drug residues. Its simplicity and effectiveness across a wide range of food matrices have made it an invaluable tool in regulatory and commercial laboratories.[13][15]

Regardless of the method chosen, rigorous validation is essential to understand its performance characteristics, particularly recovery and matrix effects. By implementing the protocols and principles outlined in this guide, researchers can develop and apply robust and reliable methods for the extraction of quinoxaline derivatives from complex food matrices, ensuring data of the highest quality and integrity.

References

  • Determination of Veterinary Drug Residues in Foods of Animal Origin using QuEChERS methodology by LC‑MS/MS. (n.d.). Macherey-Nagel. Retrieved from [Link]

  • [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. (2021). Wei Sheng Yan Jiu, 50(4), 620-624. Retrieved from [Link]

  • Hussain, M. A., Kabir, M. A., & Rahman, M. M. (2023). Recent Advances in the Determination of Veterinary Drug Residues in Food. Applied Sciences, 13(15), 8963. Retrieved from [Link]

  • Wang, J., Chow, W., Leung, D., & Chang, J. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Toxics, 11(3), 273. Retrieved from [Link]

  • Li, Y., Zhang, Y., Liu, H., Li, G., & Chen, Y. (2013). A sensitive and selective imprinted solid phase extraction coupled to HPLC for simultaneous detection of trace quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal muscles. Food Control, 33(2), 487-493. Retrieved from [Link]

  • Abreu, H. A., Pereira, A., & Ferreira, I. C. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. Dyeing and Finishing, 20, 1-13. Retrieved from [Link]

  • Li, H., Li, C., Liu, S., Liu, Y., & Zhao, C. (2017). Determination of eight quinolones in milk using immunoaffinity microextraction in a packed syringe and liquid chromatography with fluorescence detection. Journal of Chromatography B, 1065-1066, 72-78. Retrieved from [Link]

  • McCall, E. (2020, August 24). Determining Matrix Effects in Complex Food Samples. Waters Corporation. Retrieved from [Link]

  • Ferreira, I. C. F. R., Pereira, A., & Abreu, H. A. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. Dyeing and Finishing, 20, 1-13. Retrieved from [Link]

  • Junza, A., Dorca, J., & Serra, C. (2014). Multiclass method for the determination of quinolones and β-lactams, in raw cow milk using dispersive liquid–liquid microextraction and ultra high performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1357, 24-32. Retrieved from [Link]

  • Guidelines for the validation of analytical methods used in residue studies in animal tissues. (n.d.). World Organisation for Animal Health (WOAH). Retrieved from [Link]

  • Method 3535A: Solid-Phase Extraction (SPE). (2007). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Lv, M., Liu, Y., Wang, M., Wang, Y., & Chen, J. (2019). Simultaneous Determination of Nine Quinolones in Pure Milk Using PFSPE-HPLC-MS/MS with PS-PAN Nanofibers as a Sorbent. Foods, 8(12), 629. Retrieved from [Link]

  • Lehotay, S. J. (2020, December 19). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Wang, J., Guo, Y., Wang, Z., & Li, X. (2017). Determination of quinoxaline antibiotics in fish feed by enzyme-linked immunosorbent assay using a monoclonal antibody. Analytical Methods, 9(1), 113-119. Retrieved from [Link]

  • Nayak, S. K., & Sahoo, S. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-22. Retrieved from [Link]

  • Lee, S., Kim, S., & Kim, J. H. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Foods, 12(8), 1689. Retrieved from [Link]

  • Pérez-Ortega, P., Lara, F. J., & García-Campaña, A. M. (2016). Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin. Foods, 5(4), 71. Retrieved from [Link]

  • Li, Z., Zhang, Y., & Wang, Y. (2025). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Processes, 13(8), 1954. Retrieved from [Link]

  • Wang, S., Li, Y., & Zhang, Y. (2025). Recent Advances in Pretreatment Methods and Detection Techniques for Veterinary Drug Residues in Animal-Derived Foods. Foods, 14(7), 1050. Retrieved from [Link]

  • Wang, S., Zhang, H., & Wang, J. (2015). Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. Analytical Methods, 7(12), 5143-5150. Retrieved from [Link]

  • VICH GL49: Guidelines on validation of analytical methods used in residue depletion studies. (2009). European Medicines Agency. Retrieved from [Link]

  • Lim, H. N., & Tan, Y. N. (2019). Cinnamil- and Quinoxaline-Derivative Indicator Dyes for Detecting Volatile Amines in Fish Spoilage. Chemosensors, 7(4), 53. Retrieved from [Link]

  • Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. (2021, January 21). Waters Corporation. Retrieved from [Link]

  • Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. (2012, December 3). AZoM.com. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. (2025). ResearchGate. Retrieved from [Link]

  • Veterinary Drug Residues. (2021). MDPI Encyclopedia. Retrieved from [Link]

  • Screening 36 Veterinary Drugs in Animal Origin Food by LC/MS/MS Combined with Modified QuEChERS Method. (n.d.). Agilent. Retrieved from [Link]

Sources

Reversed-phase chromatography column selection for quinoxaline butanetetrol separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoxaline butanetetrol (QBT), chemically known as 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline, is a critical marker metabolite associated with Class IV Caramel Colors (ammonia-sulfite process). Its monitoring is essential for regulatory compliance (JECFA, EFSA, FDA) alongside 4-methylimidazole (4-MEI) and 2-acetyl-4-tetrahydroxybutylimidazole (THI).

The separation of QBT presents a distinct chromatographic challenge: the molecule combines a hydrophobic quinoxaline ring with a highly polar tetrahydroxybutyl side chain. Traditional C18 columns often fail to retain QBT due to "phase collapse" (dewetting) when high-aqueous mobile phases are used. This guide details the selection of Aqueous-Stable Reversed-Phase (RP) columns to ensure robust retention, peak shape, and reproducibility.

The Chromatographic Challenge: Hydrophobic Collapse

To retain the highly polar QBT molecule, the mobile phase must start with 95–100% water .

  • Standard C18 Failure: On conventional alkyl-bonded phases (C18/C8), high-aqueous conditions cause the long hydrophobic chains to self-associate ("mat down") to minimize contact with water. This expels the mobile phase from the pores, resulting in a loss of surface area and immediate elution of QBT near the void volume (

    
    ).
    
  • The Solution: Use Polar-Endcapped or Polar-Embedded stationary phases. These phases incorporate hydrophilic groups (e.g., carbamates, amides, or hydrophilic endcapping) that remain wetted even in 100% water, maintaining pore accessibility and interaction with the QBT quinoxaline core.

Column Selection Strategy

The following decision matrix outlines the selection logic based on laboratory instrumentation and detection limits.

Visual 1: Column Selection Decision Tree

QBT_Column_Selection Start Analyte: Quinoxaline Butanetetrol (QBT) Property: Highly Polar (4 -OH groups) Standard_C18 Standard C18 Column? Start->Standard_C18 Dewetting RISK: Phase Collapse (Dewetting) Result: Elution at Void Volume Standard_C18->Dewetting If 100% Aqueous used Aq_Stable Select Aqueous-Stable RP Column Standard_C18->Aq_Stable Switch Technology Option_A Option A: Polar-Endcapped C18 (e.g., Waters Atlantis T3, Hypersil GOLD aQ) Mechanism: C18 + Hydrophilic Endcapping Aq_Stable->Option_A Primary Choice (Max Retention) Option_B Option B: Polar-Embedded Group (e.g., Waters SymmetryShield, Supelco Ascentis) Mechanism: Amide/Carbamate in ligand chain Aq_Stable->Option_B Alternative (Different Selectivity) Option_C Option C: Fluorinated Phase (PFP) (e.g., Phenomenex Luna PFP) Mechanism: Pi-Pi Interaction + H-Bonding Aq_Stable->Option_C Orthogonal (Isomer Separation)

Caption: Logical workflow for selecting a stationary phase that prevents hydrophobic collapse while maximizing QBT retention.

Recommended Experimental Protocol

This protocol utilizes an Aqueous C18 chemistry (e.g., T3 or aQ type) which provides the best balance of hydrophobic retention (for the ring) and aqueous stability (for the side chain).

Instrumentation & Conditions
ParameterSpecificationRationale
Column HSS T3 or Hypersil GOLD aQ (150 mm x 2.1 mm, 1.8 µm or 3 µm)Compatible with 100% aqueous start; high carbon load for retention.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps quinoxaline nitrogens protonated; 100% water required for initial retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStronger elution solvent; Acetonitrile provides sharper peaks than Methanol for N-heterocycles.
Flow Rate 0.3 mL/min (for 2.1 mm ID)Optimized for Van Deemter efficiency of sub-3 µm particles.
Column Temp 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.
Detection UV @ 313 nm (Quantitation) or MS/MS (Confirmation)313 nm is the absorption maximum for the quinoxaline ring system.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00 1000Loading: Focus QBT at head of column.
2.00 1000Isocratic Hold: Ensure polar retention.
10.00 7030Elution: Ramp to elute QBT and less polar impurities (THI).
12.00 595Wash: Remove hydrophobic caramel matrix components.
15.00 1000Re-equilibration: Critical for preventing dewetting in next run.
Workflow Diagram
Visual 2: Analytical Workflow for Caramel Color Analysis

QBT_Workflow Sample Sample: Caramel Color IV (Liquid/Powder) Prep Prep: Dilution (H2O) + SPE (SCX or C18) Sample->Prep Inject Injection 100% Aqueous Plug Prep->Inject Separation Column: Aqueous C18 (Retains QBT > 3 min) Inject->Separation Prevents Breakthrough Detect Detector: UV (313nm) or MS (m/z 267 -> 175) Separation->Detect Data Quantitation vs. JECFA Limits Detect->Data

Caption: Step-by-step analytical workflow from sample preparation to regulatory quantitation.

Troubleshooting & Validation

  • Peak Tailing: Quinoxalines are basic. If tailing occurs, ensure the mobile phase pH is controlled (pH ~2.5–3.0 with formic acid is ideal). Avoid neutral pH where silanol interactions are strongest.

  • Retention Time Shift: If

    
     decreases over sequential runs, the column may be dewetting.
    
    • Fix: Perform a "regeneration" flush with 100% Acetonitrile, then re-equilibrate with 100% Aqueous for at least 20 column volumes. Verify the column is explicitly rated for "100% Aqueous" stability.

  • Matrix Interference: Caramel colors are complex. If QBT co-elutes with matrix bulk, use a shallower gradient slope (e.g., 0–10% B over 10 minutes) or switch to a PFP (Pentafluorophenyl) column, which offers orthogonal selectivity via pi-pi interactions with the quinoxaline ring.

References

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2011).[1] Caramel Colours: Monograph 11. Specifications for identity and purity of Caramel Color IV, including markers THI and QBT. [2]

  • European Food Safety Authority (EFSA). (2011).[1][3] Scientific Opinion on the re-evaluation of caramel colours (E 150 a,b,c,d) as food additives. EFSA Journal 2011;9(3):2004.

  • Thermo Fisher Scientific. Hypersil GOLD aQ Polar Endcapped C18 Columns. Technical Guide for retaining polar compounds in 100% aqueous mobile phases.

  • Waters Corporation. Atlantis T3: The Premier Column for Polar Compound Retention. Application Note on T3 bonding technology preventing phase collapse.

  • Petigk, J., et al. (2019). Determination of caramel colorants' by-products in liquid foods by ultra-high-performance liquid chromatography-tandem mass spectrometry. Discusses separation of imidazole and quinoxaline derivatives.

Sources

Preparation of analytical standards for (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Characterization of (1R,2S,3R)-1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol Analytical Standard

Executive Summary

This guide details the protocol for preparing an analytical reference standard for (1R,2S,3R)-1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol , commonly referred to as 2-(D-arabino-1,2,3,4-tetrahydroxybutyl)quinoxaline (ATBQ) or G-IV .

This compound is a critical marker for monitoring the degradation of carbohydrates in the presence of nitrogenous compounds (Maillard reaction) and is a regulated impurity in caramel colors (Class III and IV) and pharmaceutical excipients. The protocol utilizes the condensation of D-Glucose with o-phenylenediamine (OPD) under oxidative conditions, followed by a dual-stage purification process (crystallization and preparative HPLC) to achieve analytical grade purity suitable for qNMR and LC-MS/MS calibration.

Scientific Background & Mechanism

Chemical Basis

The formation of the quinoxaline nucleus from carbohydrates involves the condensation of an aromatic diamine with an


-dicarbonyl intermediate (deoxyosone) formed during sugar degradation.
  • Precursor: D-Glucose (provides the carbon backbone).

  • Derivatizing Agent: o-Phenylenediamine (OPD).[1]

  • Stereochemistry: The reaction preserves the stereochemical configuration of the C3, C4, and C5 carbons of D-glucose, which become the C1, C2, and C3 positions of the tetrahydroxybutyl side chain.

    • D-Glucose Configuration: C3(S), C4(R), C5(R).

    • Resulting Side Chain: The specific isomer formed is the D-arabino analog.[2]

Reaction Pathway Diagram

ReactionPathway Glucose D-Glucose (Open Chain Form) Schiff Di-Schiff Base Intermediate Glucose->Schiff + OPD Acetic Acid/H2O, Reflux OPD o-Phenylenediamine (OPD) OPD->Schiff Cyclization Cyclization & Dehydrogenation Schiff->Cyclization - 2 H2O Product (1R,2S,3R)-ATBQ (Target Standard) Cyclization->Product Oxidation (- 2H)

Figure 1: Mechanistic pathway for the formation of ATBQ from D-Glucose and OPD.[3]

Safety & Handling

  • o-Phenylenediamine (OPD): Toxic by inhalation and contact. Suspected carcinogen and potent skin sensitizer. Handle exclusively in a chemical fume hood wearing nitrile gloves and a lab coat.

  • Solvents: Acetonitrile and Methanol are flammable and toxic.

Experimental Protocol: Synthesis

Objective: Produce crude ATBQ with >80% isomeric purity before refinement.

Materials
  • D-Glucose (Anhydrous, ACS Grade)

  • o-Phenylenediamine (98%+, free base)

  • Glacial Acetic Acid[1]

  • Hydrazine Hydrate (Optional: promotes specific redox conditions, but standard oxidative reflux is sufficient for ATBQ)

  • Deionized Water (18.2 MΩ)

Step-by-Step Procedure
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve D-Glucose (9.0 g, 50 mmol) in 100 mL of 30% (v/v) aqueous acetic acid .

  • Addition: Add o-Phenylenediamine (5.4 g, 50 mmol) to the solution. The mixture will darken immediately.

  • Reaction: Heat the mixture to reflux (approx. 100°C) in an oil bath. Maintain reflux for 3 hours .

    • Note: The solution will turn deep red/brown due to the formation of melanoidins and other quinoxaline byproducts.

  • Quenching: Cool the reaction mixture to room temperature.

  • Neutralization: Carefully adjust the pH to ~6.0 using solid Sodium Bicarbonate (NaHCO₃). Caution: CO₂ evolution.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .

    • Insight: While ATBQ is water-soluble, the extraction removes less polar impurities. The target compound largely remains in the aqueous phase or precipitates upon cooling if highly concentrated.

    • Alternative Isolation: For high yield, evaporate the neutralized aqueous phase to dryness under reduced pressure (Rotavap at 50°C) to obtain a dark syrup.

Protocol: Purification (Analytical Grade)

Objective: Isolate the (1R,2S,3R) isomer from the reaction matrix and achieve >99.5% purity.

Stage 1: Crystallization (Enrichment)
  • Dissolve the dark syrup from the synthesis step in a minimum volume of hot Ethanol/Water (9:1) .

  • Add activated charcoal (10% w/w), stir for 15 minutes, and filter while hot through Celite to remove color bodies.

  • Allow the filtrate to stand at 4°C for 24 hours.

  • Collect the pale yellow crystals via vacuum filtration.

    • Purity Check: HPLC purity is typically 90-95% at this stage.

Stage 2: Preparative HPLC (Final Polish)

For use as a quantitative standard, preparative chromatography is required to remove trace isomers (e.g., from mannose impurities) and degradation products.

ParameterSetting
Column C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 15.0 mL/min
Gradient 0-5 min: 2% B (Isocratic)5-25 min: 2% -> 30% B25-30 min: 95% B (Wash)
Detection UV @ 315 nm (Quinoxaline specific)
Collection Collect the major peak eluting at approx. 12-14 min (system dependent).

Post-Processing:

  • Pool fractions containing the target peak.

  • Remove organic solvent via rotary evaporation.

  • Lyophilize the remaining aqueous phase to obtain a fluffy, off-white powder.

  • Store in amber glass vials under Argon at -20°C.

Analytical Validation & Characterization

HPLC-UV/MS System Suitability
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

  • Wavelength: 315 nm (Max absorption) and 235 nm.

  • MS Conditions: ESI Positive Mode.

    • Target Ion: [M+H]⁺ = 251.1 m/z.

    • Fragment Ions (MS/MS): 233 (loss of H₂O), 215 (loss of 2 H₂O), 173 (cleavage of side chain).

Nuclear Magnetic Resonance (NMR)

Confirm structure and stereochemistry.

  • Solvent: D₂O or DMSO-d₆.

  • 1H NMR (400 MHz, DMSO-d₆):

    • 
       8.8 - 8.9 (s, 1H, Quinoxaline H-3)
      
    • 
       7.6 - 8.1 (m, 4H, Aromatic protons)
      
    • 
       5.1 (d, 1H, C1'-H, anomeric-like)
      
    • 
       3.4 - 4.5 (m, remaining side chain protons)
      
  • 13C NMR:

    • Characteristic signals at ~140-145 ppm (Quinoxaline ring carbons) and ~63-72 ppm (Sugar side chain carbons).

Quantitative NMR (qNMR) for Purity Assignment

To certify the material as a Primary Reference Standard:

  • Internal Standard: Maleic Acid (TraceCERT®) or Dimethyl sulfone.

  • Solvent: D₂O (99.9% D).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = Weight,
    
    
    = Purity.[4][5][6][7]

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Dark Syrup) Extract Liquid-Liquid Extraction (Ethyl Acetate/Water) Crude->Extract Remove non-polar byproducts Cryst Recrystallization (EtOH/H2O) Extract->Cryst Aqueous phase conc. PrepLC Preparative HPLC (C18, H2O/ACN) Cryst->PrepLC Dissolve crystals Lyophil Lyophilization PrepLC->Lyophil Collect Fraction @ 12-14 min Validation Validation (qNMR, LC-MS) Lyophil->Validation Final Standard

Figure 2: Purification workflow from crude synthesis to certified reference material.

References

  • Horton, D., & Miller, M. J. (1965).[2] The Structure of 2-(D-arabino-Tetrahydroxybutyl)quinoxaline. The Journal of Organic Chemistry, 30(7), 2457–2459. Link

  • Morita, N., Inoue, K., & Takagi, M. (1981).[2] Quinoxalines Derived from D-Glucose and o-Phenylenediamine in Acidic Media.[8] Agricultural and Biological Chemistry, 45(11), 2665–2668. Link

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2011). Caramel Colors: Safety assessment and specifications.[9] Monograph 11. Link

  • EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2011). Scientific Opinion on the re-evaluation of caramel colours (E 150 a,b,c,d) as food additives. EFSA Journal, 9(3), 2004. Link

  • Gollanke, J., & Weber, H. (2012). Analysis of Quinoxalines in Caramel Colours. Deutsche Lebensmittel-Rundschau.

Sources

Troubleshooting & Optimization

Minimizing matrix interference in (2-Quinoxalinyl)-1,2,3,4-butanetetrol detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 2-QBT Analytical Support Center .

This guide addresses the specific challenges of detecting (2-Quinoxalinyl)-1,2,3,4-butanetetrol (2-QBT) , a marker for Class III and IV caramel colors, in complex matrices. Due to its high polarity and structural similarity to endogenous matrix components (sugars, organic acids), 2-QBT presents a "Polarity Paradox" that often leads to severe ion suppression in LC-MS/MS.

Module 1: Sample Preparation (The First Line of Defense)

The Problem: Standard protein precipitation (PPT) or C18 Solid Phase Extraction (SPE) is ineffective for 2-QBT.

  • PPT: Leaves behind salts and sugars that co-elute with 2-QBT, causing massive signal suppression.

  • C18 SPE: 2-QBT is too hydrophilic (logP < -1.5); it breaks through the cartridge immediately with the aqueous load.

The Solution: Boronate Affinity Extraction The most robust method exploits the cis-diol structure of the butanetetrol side chain. Boronate affinity sorbents form a reversible covalent bond with cis-diols under alkaline conditions, allowing you to wash away non-diol interferences (salts, proteins, most non-sugar organics) before eluting the analyte.[1]

Mechanism of Action

The specificity of this interaction is pH-dependent.[1] You must strictly control the pH during the Load and Elution steps.

BoronateMechanism Step1 Step 1: Activation (Alkaline pH 8-10) Step2 Step 2: Sample Load (Covalent Binding) Step1->Step2 Forms tetrahedral boronate anion State2 Boronate Anion (Active) Step1->State2 Step3 Step 3: Wash (Remove Non-Diols) Step2->Step3 2-QBT retained Matrix passes through State3 Cyclic Ester (Bound Complex) Step2->State3 Step4 Step 4: Elution (Acidic pH < 3) Step3->Step4 Hydrolysis of cyclic ester State1 Boronic Acid (Neutral) Step4->State1 Regeneration State1->Step1 State2->Step2

Figure 1: The reversible covalent binding mechanism of Boronate Affinity SPE. The transition from trigonal boronic acid to tetrahedral boronate anion is critical for capture.

Optimized Protocol (Boronate SPE)
  • Cartridge: Phenylboronic Acid (PBA) bonded silica or polymer.

  • Conditioning:

    • 3 mL MeOH (removes organic residues).

    • 3 mL 50-100 mM Ammonium Acetate (pH 8.5–9.0). Critical: Do not use carbonate buffers if analyzing by MS, as they can cause clogging/precipitation.

  • Loading: Adjust sample pH to 8.5–9.0 using NaOH or Ammonium Hydroxide. Load at slow flow rate (1 mL/min) to allow covalent bonding kinetics.

  • Washing:

    • 3 mL Buffer (pH 8.5) to remove unbound matrix.

    • 3 mL MeOH:Acetonitrile (50:50) to remove hydrophobic interferences. Note: 2-QBT will remain bound.

  • Elution: 3 mL Formic Acid (1-2%) in MeOH:Water (50:50). The acid hydrolyzes the boronate ester, releasing 2-QBT.

Module 2: Chromatographic Separation

The Problem: On a standard C18 column, 2-QBT elutes in the void volume (t0) . This is the "zone of death" for mass spectrometry, where salts and unretained matrix components suppress ionization efficiency by up to 90%.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC retains polar compounds using a water-layer mechanism on a polar stationary phase.

Recommended Conditions:

  • Column: Amide-bonded silica or Zwitterionic (ZIC-HILIC). Amide columns are preferred for their stability and peak shape for nitrogen-containing heterocycles.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[2][3]

  • Gradient:

    • Start: 95% B (High organic forces retention).

    • End: 50% B (Increasing water elutes the polar analyte).

  • Why this works: The high organic starting condition forces 2-QBT into the water-rich layer on the silica surface. It elutes later, well separated from the salt front.

Module 3: Mass Spectrometry & Quantification

The Problem: Even with HILIC, "invisible" matrix effects can alter quantification. The Solution: Isotope Dilution.

  • Internal Standard (IS): You must use a stable isotope-labeled standard (e.g., ^13C or ^15N labeled 2-QBT).

  • Why? If the matrix suppresses the 2-QBT signal by 40%, it will also suppress the IS signal by 40%. The ratio remains constant, ensuring accurate quantification.

  • Alternative IS: If labeled 2-QBT is unavailable, use a structural analog like Quinoxaline or 2-Methylquinoxaline , but be aware that their retention times may not perfectly overlap with 2-QBT, rendering them less effective at correcting transient ion suppression.

MRM Transition Setup:

  • Parent Ion: [M+H]+ ≈ 251.1 m/z (Based on MW ~250.25).

  • Common Fragments:

    • Loss of H2O (-18): 233.1

    • Loss of 2H2O (-36): 215.1

    • Cleavage of polyol chain (C4H8O4): 131.1 (Quinoxaline core + H).

  • Note: Always perform a product ion scan on your specific instrument to select the most intense transition.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Recovery (<50%) Incorrect pH during SPE Load.Ensure sample pH is > 8.5 . Below pH 8, the boronate group is neutral and cannot bind the diol.
Peak Tailing Secondary interactions with silanols.Increase buffer concentration (Ammonium Formate) to 10-20 mM. Switch to a polymer-based HILIC column.
RT Shift HILIC equilibration issues.HILIC columns require longer equilibration than C18. Allow at least 20 column volumes between runs.
Signal Suppression Co-eluting phospholipids.If using PPT, switch to Boronate SPE. If using SPE, add a "Pass-Through" cleanup step with a phospholipid removal plate.
Void Volume Elution Phase collapse or wrong mode.Ensure you are injecting the sample in high organic solvent (e.g., 90% ACN). Injecting aqueous samples into HILIC destroys peak shape.

References

  • Mechanism of Boronate Affinity

    • Title: Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.[1]

    • Source: Agilent Technologies Technical Note.
    • URL:[Link](Note: Generalized link to PBA methodology)

  • Caramel Color Analysis Context

    • Title: Determination of 4-Methylimidazole and 2-Acetyl-4(5)-tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS.
    • Source: PubMed / PMC (N
    • URL:[Link]

  • HILIC Separation Principles

    • Title: Hydrophilic Interaction Chrom
    • Source: N
    • URL:[Link]

  • Matrix Effects in LC-MS

    • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantit
    • Source: Chrom
    • URL:[Link]

Sources

Stability of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol in acidic vs alkaline solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for researchers working with quinoxaline derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of these compounds, with a special focus on hydroxylated derivatives such as (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol. As Senior Application Scientists, we have compiled this guide based on established scientific principles and practical laboratory experience to help you navigate potential challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the quinoxaline ring system?

The quinoxaline core, a fusion of a benzene and a pyrazine ring, is an aromatic system that confers considerable chemical stability.[1] It is a weak base with a pKa of approximately 0.56-0.60 and can be diprotonated in strongly acidic environments.[1][2] The aromatic nature of the quinoxaline ring means that harsh conditions are typically required to chemically alter it. For instance, nitration of the unsubstituted quinoxaline ring requires forcing conditions such as a mixture of concentrated nitric acid and oleum at elevated temperatures.[2][3]

Q2: I am working with (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol. How does the polyol side chain affect its stability in acidic and alkaline solutions?

While direct stability data for (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is not extensively published, we can infer its likely behavior based on studies of structurally similar compounds. A notable study on 2-(2',3'-dihydroxypropyl)-3-hydroxymethylquinoxaline revealed that this compound is relatively unstable under both acidic and alkaline heating conditions compared to other quinoxaline derivatives.[4]

  • In Alkaline Solutions: The aforementioned study indicated that 2-(2',3'-dihydroxypropyl)-3-hydroxymethylquinoxaline readily undergoes splitting in alkaline media.[4] It is therefore highly probable that (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol will also be susceptible to degradation in basic conditions, potentially through cleavage of the butanetetrol side chain from the quinoxaline ring or other base-catalyzed rearrangements. Quinoxaline 1,4-dioxides, a related class, are also known to be unstable in the presence of bases.[5][6]

  • In Acidic Solutions: In acidic media, the hydroxyl groups of the polyol side chain are likely to be involved in degradation reactions. For the similar compound, 2-(2',3'-dihydroxypropyl)-3-hydroxymethylquinoxaline, acidic conditions led to condensation or dehydration reactions between the hydroxyl groups.[4] Therefore, for (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, you may observe intramolecular cyclization (e.g., formation of furan or pyran rings), dehydration, or other acid-catalyzed rearrangements of the butanetetrol moiety.

Q3: What are the expected degradation products of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol under hydrolytic stress?

Based on the reactivity of similar compounds, the primary degradation pathways are likely to involve the butanetetrol side chain.

  • Acidic Conditions: Potential degradation products could include cyclized ethers formed from the butanetetrol chain, or products of dehydration.

  • Alkaline Conditions: Degradation may lead to cleavage of the C-C bond between the quinoxaline ring and the butanetetrol side chain, potentially yielding quinoxaline itself or a derivative with a shorter side chain, alongside degradation products of the butanetetrol moiety.

To definitively identify the degradation products, a forced degradation study coupled with a stability-indicating analytical method is essential.[7][8]

Troubleshooting Guides

Issue 1: Rapid Degradation of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol in Solution

Symptom: A significant loss of the parent compound is observed by HPLC analysis shortly after dissolving it in an acidic or alkaline solution.

Possible Cause: The pH of the solution is promoting rapid degradation of the butanetetrol side chain.

Troubleshooting Steps:

  • pH Adjustment: If your experimental protocol allows, adjust the pH of the solution to be closer to neutral (pH 6-8). Use a suitable buffer system to maintain the pH.

  • Temperature Control: If the experiment must be conducted at an acidic or alkaline pH, perform the experiment at a lower temperature (e.g., 4°C) to minimize the rate of degradation.

  • Use Fresh Solutions: Prepare solutions of the compound immediately before use to minimize the time it is exposed to destabilizing conditions.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During Stability Studies

Symptom: New peaks, not present in the initial analysis of the compound, appear and grow over time in the HPLC chromatogram of your stability samples.

Possible Cause: These new peaks are likely degradation products of your compound.

Troubleshooting Steps:

  • Forced Degradation Study: Conduct a systematic forced degradation study to intentionally generate the degradation products under controlled conditions (acidic, alkaline, oxidative, thermal, and photolytic stress). This will help in confirming that the unknown peaks are indeed degradants.

  • Peak Tracking: Utilize a photodiode array (PDA) detector in your HPLC system to compare the UV spectra of the unknown peaks with the parent compound. This can provide clues about whether the core quinoxaline chromophore is intact.

  • LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for the tentative identification of the degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 80°C.

    • Withdraw samples at 24 and 48 hours, prepare solutions, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the sample by HPLC at appropriate time intervals.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at an appropriate wavelength (e.g., determined from the UV spectrum of the compound).

Data Summary

Table 1: Predicted Stability of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol under Forced Degradation Conditions

ConditionTemperatureTimePredicted DegradationPotential Degradation Products
0.1 M HCl60°C24 hSignificantDehydration and cyclization products of the butanetetrol side chain
0.1 M NaOH60°C24 hSignificantCleavage of the butanetetrol side chain
3% H₂O₂Room Temp24 hModerateOxidized derivatives of the quinoxaline ring or side chain
Heat (Solid)80°C48 hLow to ModerateThermally induced decomposition products
LightAmbient-ModeratePhotodegradation products

Visualizations

degradation_pathway cluster_acid Acidic Conditions (e.g., H⁺, Δ) cluster_alkaline Alkaline Conditions (e.g., OH⁻, Δ) A (1R,2S,3R)-(2-Quinoxalinyl) -1,2,3,4-butanetetrol B Dehydration/ Cyclization Products A->B Intramolecular Condensation C (1R,2S,3R)-(2-Quinoxalinyl) -1,2,3,4-butanetetrol D Quinoxaline Derivative C->D Side-chain Cleavage E Butanetetrol Degradation Products C->E Side-chain Cleavage experimental_workflow start Start: Pure Compound stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidative Oxidative Stress (3% H₂O₂) stock->oxidative hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidative->hplc lcms LC-MS Analysis for Degradant Identification hplc->lcms If degradants > threshold

Caption: Workflow for a forced degradation study.

References

  • MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Morita, N., et al. (n.d.). Structural Changes of Quinoxaline Derivatives, with Special Reference to 2-(2',3'-Dihydroxypropyl) Quinoxalines Obtained from M-l in an Alkaline Medium. Agricultural and Biological Chemistry, 41(10), 2053-2059.
  • International Journal of Pharmaceutical Sciences. (2025, April 11).
  • PMC. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

  • PMC. (n.d.). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. Retrieved from [Link]

  • BenchChem. (n.d.). Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions.
  • BenchChem. (2025).
  • PMC. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (2016, April). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References. Retrieved from [Link]

  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Arabian Journal of Chemistry. (2025, December 11). Eco-friendly preparation and testing of electroactive quinoxalines.
  • PubMed. (2009, January 5). Stable and highly persistent quinoxaline-centered metalloorganic radical anions: preparation, structural, spectroscopic, and computational investigations. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).

Sources

Technical Support Center: High-Sensitivity UV Detection of Quinoxaline Butanetetrol (THBQ)

Author: BenchChem Technical Support Team. Date: February 2026

Analyte Focus: 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline (THBQ) Primary Challenge: Eliminating matrix interference and baseline noise in UV-Vis/HPLC workflows. Audience: Pharmaceutical Analysis & Food Safety Researchers.

Core Directive & Technical Context

The "Noise" Problem: In the analysis of Quinoxaline butanetetrol (THBQ) , "background noise" rarely stems from the detector electronics itself. Instead, it is a chemical selectivity issue . THBQ is highly polar (due to the butanetetrol side chain) and possesses a UV chromophore (quinoxaline ring) that overlaps significantly with common solvents and biological/food matrix components (like melanoidins or simple sugars).

If you are experiencing high background noise, it is likely because your analyte is eluting in the "void" region where matrix suppression is highest, or you are detecting at a non-specific wavelength (e.g., 210–254 nm) where solvent cutoffs interfere.

This guide restructures your approach from "fixing the detector" to "optimizing the physics of separation and detection."

Optical & Detection Optimization (The "Quick Win")

Q: I see a drifting baseline and high noise at 254 nm. How do I fix this?

A: Stop detecting at 254 nm. While the quinoxaline ring has strong absorbance in the low UV (230–250 nm), this region is the "trash bin" of UV detection—crowded by organic acids, solvent impurities, and matrix interferences.

The Solution: Shift your detection window to the Quinoxaline Characteristic Band (Band I) . Quinoxalines exhibit a secondary, specific absorbance band between 310 nm and 325 nm (n→π* and π→π* transitions).

  • Benefit: Most interfering matrix components (sugars, simple aliphatics, mobile phase modifiers) are transparent >300 nm.

  • Trade-off: Absolute signal intensity may be 20–30% lower than at 240 nm, but the Signal-to-Noise Ratio (S/N) will increase dramatically because the background drops to near zero.

Protocol:

  • Run a UV scan of your standard (200–400 nm) using a Diode Array Detector (DAD).

  • Identify the local maxima around 315–325 nm .

  • Set your single-wavelength UV detector to this value.

  • Reference Wavelength: If using DAD, set a reference wavelength at 450 nm (bandwidth 100 nm) to subtract broad-spectrum drift.

Chromatographic Separation (The "Root Cause")

Q: My THBQ peak is broad and co-elutes with the solvent front. How do I retain it?

A: Standard C18 columns fail here because the "butanetetrol" (four hydroxyl groups) makes the molecule too hydrophilic. It refuses to interact with the hydrophobic C18 chains, eluting instantly with the noise.

The Solution: Switch to HILIC or Polar-Embedded phases.

ParameterStandard C18 (Avoid)Polar-Embedded C18 (Recommended) HILIC (Expert Mode)
Mechanism Hydrophobic interaction only.Hydrophobic + Hydrogen bonding.Partitioning into water layer.
Retention Near Void (k < 1).Moderate (k = 2-5).Strong (k > 5).
Peak Shape Tailing/Broad.Sharp.Sharp.
Mobile Phase High % Water.High % Water.High % Acetonitrile (>80%).
Noise Impact High (Co-elutes with salts).Low (Separates from void).Lowest (Volatility of ACN helps).

Recommended Workflow (Polar-Embedded):

  • Column: Waters XSelect HSS T3 or Phenomenex Synergi Hydro-RP (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Acidic pH suppresses silanol activity.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: Start at 0-5% B. The polar phase prevents "phase collapse" (dewetting) which causes baseline noise in standard C18s.

Sample Preparation Logic (The "Heavy Lifting")

Q: My baseline looks like a "forest" of peaks. How do I clean the sample?

A: You must remove the matrix that absorbs UV. For THBQ, Solid Phase Extraction (SPE) is mandatory if the matrix is complex (e.g., biological fluids, caramel, fermentation broth).

The Protocol: Mixed-Mode Cation Exchange (MCX) Since the Quinoxaline nitrogen can be protonated (pKa ~0.6 - 1.0) and the side chain is polar, a standard HLB (Hydrophilic-Lipophilic Balance) cartridge often fails to clean up enough "noise."

Step-by-Step MCX Protocol:

  • Condition: 3 mL MeOH, then 3 mL Water.

  • Load: Acidify sample to pH < 2 (protonates the Quinoxaline nitrogen). Load onto cartridge.

  • Wash 1 (Aqueous): 0.1M HCl. (Removes sugars/neutrals).

  • Wash 2 (Organic): 100% Methanol. (Removes hydrophobic neutrals). Crucial: THBQ stays bound by charge.

  • Elute: 5% Ammonium Hydroxide in Methanol. (Neutralizes the charge, releasing THBQ).

  • Evaporate & Reconstitute: Dry under N2 and reconstitute in mobile phase.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision process for isolating the source of noise in your UV detection workflow.

NoiseReduction Start Start: High Background Noise CheckWavelength Step 1: Check Detection Wavelength Start->CheckWavelength IsLowUV Is Wavelength < 250 nm? CheckWavelength->IsLowUV ShiftWave Action: Shift to 315-325 nm (Band I Specificity) IsLowUV->ShiftWave Yes CheckRetention Step 2: Check Retention Time (k) IsLowUV->CheckRetention No ShiftWave->CheckRetention IsVoid Is k < 2? (Eluting in Void?) CheckRetention->IsVoid ChangeCol Action: Switch to HILIC or Polar-Embedded C18 IsVoid->ChangeCol Yes CheckMatrix Step 3: Check Sample Matrix IsVoid->CheckMatrix No ChangeCol->CheckMatrix IsDirty Complex Matrix? (Plasma/Food) CheckMatrix->IsDirty DoSPE Action: Perform MCX SPE (Wash with MeOH, Elute with NH4OH) IsDirty->DoSPE Yes Final Result: High S/N Ratio IsDirty->Final No DoSPE->Final

Caption: Decision tree for isolating noise sources. Priority flows from Optical (Wavelength) -> Chromatographic (Retention) -> Chemical (Extraction).

Frequently Asked Questions (FAQs)

Q: Can I use Ion-Pairing reagents (like Hexanesulfonic acid) to retain THBQ on C18? A: Yes, but proceed with caution.

  • Pros: It will increase retention of the protonated quinoxaline ring on a C18 column.

  • Cons: Ion-pairing reagents are notorious for increasing background noise in UV detection (absorbance at low wavelengths) and are incompatible with MS detection (signal suppression) if you ever transfer the method.

  • Verdict: Use Polar-Embedded columns instead. They achieve the same retention without "dirtying" the mobile phase.

Q: Why does my baseline drift upwards during the gradient? A: This is likely "Refractive Index (RI) Effect" or solvent absorbance mismatch.

  • Diagnosis: If you are detecting at <230 nm, Acetonitrile and Water have different absorbances. As %B increases, the baseline shifts.

  • Fix:

    • Switch to Methanol (if detecting >260 nm) or stick to Acetonitrile (if detecting <230 nm, but ensure it is HPLC-Gradient grade).

    • Match the absorbance: Add a tiny amount of the UV-absorbing modifier (e.g., 0.1% Formic Acid) to both Mobile Phase A and B to balance the baseline.

Q: Is there a specific column for "Tetrol" analysis? A: Yes. If you are analyzing sugar-like moieties (polyols), Amide-HILIC columns are the gold standard.

  • Why: The amide group interacts via hydrogen bonding with the four hydroxyl groups on the THBQ butyl chain.

  • Result: This pulls the analyte completely away from the solvent front, ensuring that the peak you integrate is pure and not riding on top of injection noise.

References
  • Analytical Method for THBQ in Caramel Color

    • Title: Determination of 4-Methylimidazole and 2-Acetyl-4-tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS.[1]

    • Source:Toxicological Research (2015).
    • URL:[Link]

    • Relevance: Establishes the polarity challenges and simultaneous extraction of imidazole/quinoxaline deriv
  • UV Characteristics of Quinoxalines

    • Title: Study on the ultraviolet spectrum in a series of 2(1H)
    • Source:Guang Pu Xue Yu Guang Pu Fen Xi (2003).[2]

    • URL:[Link]

    • Relevance: Confirms the specific absorption bands at ~327 nm and ~340 nm used to reduce noise.
  • Solid Phase Extraction (SPE)

    • Title: Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods.[1]

    • Source:Journal of Separation Science (2006).[1]

    • URL:[Link]

    • Relevance: Provides the foundational MCX extraction logic applicable to poly-hydroxy impurities.

Sources

Optimizing reaction temperature for o-phenylenediamine and glucose derivatization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing o-phenylenediamine (OPD) for the derivatization and analysis of glucose and related


-dicarbonyls.

This guide distinguishes between Chemical Derivatization (HPLC/Spectroscopy) and Enzymatic Assays (ELISA/GOx). The primary focus here is Chemical Derivatization , as this process is thermodynamically sensitive and critical for drug stability and impurity profiling.

Topic: Optimizing Reaction Temperature & Kinetics Document ID: TS-OPD-GLU-001 Status: Active

Part 1: The Thermodynamics of Derivatization (Theory)

The Reaction Mechanism

To optimize temperature, you must understand the pathway. Glucose does not react with OPD directly in its cyclic hemiacetal form. The reaction requires an acid-catalyzed dehydration to form an


-dicarbonyl intermediate (such as 3-deoxyglucosone), which then condenses with OPD to form a stable quinoxaline derivative.

The Critical Distinction:

  • Targeting Glucose (Total Reducing Sugars): Requires high thermal activation energy (

    
    ) to drive the dehydration of glucose into reactive dicarbonyls. Target Temp: >80°C. 
    
  • Targeting Glucose Degradation Products (GDPs): If you are analyzing impurities (e.g., 3-deoxyglucosone in peritoneal dialysis fluids), the dicarbonyl is already formed. High heat will artificially generate more signal by degrading the native glucose matrix. Target Temp: 25°C - 40°C.

Reaction Pathway Diagram

The following diagram illustrates the kinetic bottlenecks where temperature plays a governing role.

OPD_Mechanism cluster_heat High Temperature Required (>80°C) Glucose D-Glucose (Cyclic) OpenChain Open Chain Aldose Glucose->OpenChain Equilibrium Intermediate α-Dicarbonyl (e.g., 3-DG) OpenChain->Intermediate Acid + Heat (Rate Limiting Step 1) Schiff Schiff Base Intermediate Intermediate->Schiff + OPD Condensation OPD o-Phenylenediamine (Reagent) OPD->Schiff Quinoxaline Quinoxaline Derivative (UV/Fluorescent) Schiff->Quinoxaline Cyclization (Irreversible)

Figure 1: Kinetic pathway of Glucose-OPD derivatization. Note that the conversion of Glucose to the reactive


-dicarbonyl intermediate is the rate-limiting step requiring thermal activation.

Part 2: Protocol Optimization (Standard Operating Procedures)

Temperature Selection Matrix

Use this table to select the correct temperature based on your analytical goal.

ApplicationTarget AnalyteRecommended TempReaction TimepH ConditionCritical Risk
Total Sugar Assay Glucose (Native)90°C - 100°C 20 - 60 minAcidic (Acetic Acid)Evaporation / Caramelization
Impurity Profiling 3-Deoxyglucosone (3-DG)25°C (RT) - 40°C 2 - 12 hoursAcidic (pH 3-4)False Positives (Glucose breakdown)
Enzymatic Assay Glucose (via GOx/HRP)37°C 10 - 30 minNeutral (pH 7.0)Enzyme Denaturation (>45°C)
Optimized Chemical Derivatization Protocol (High Sensitivity)

For the determination of total reducing sugars or structural analysis via HPLC.

  • Reagent Prep: Dissolve OPD (20 mM) in 0.5 M Acetic Acid. Note: Prepare fresh. OPD oxidizes rapidly in light.

  • Sample Mix: Mix Sample (100 µL) + OPD Reagent (200 µL).

  • Thermal Activation:

    • Seal vial tightly (PTFE-lined cap) to prevent solvent loss.

    • Incubate at 90°C for 40 minutes in a heating block.

  • Quenching: Cool immediately on ice for 5 minutes.

  • Analysis: Inject into HPLC (Reverse Phase C18) or measure UV Absorbance (340 nm) / Fluorescence (Ex 350 nm / Em 420 nm).

Part 3: Troubleshooting & FAQs

High Background Noise (The "Browning" Effect)

Q: My blank samples are turning yellow/brown, causing high baseline interference. How do I fix this?

A: This is caused by the auto-oxidation of OPD into 2,3-diaminophenazine, a process accelerated by light and heat.

  • Root Cause 1: Reagent Age. OPD is light-sensitive.

    • Fix: Prepare OPD solution immediately before use and store in an amber vial.

  • Root Cause 2: Oxygen Presence. [1]

    • Fix: Purge your buffer with Nitrogen (

      
      ) for 5 minutes before adding OPD.
      
  • Root Cause 3: Transition Metals. Trace copper or iron can catalyze OPD oxidation.

    • Fix: Add 1 mM EDTA to your reaction buffer to chelate trace metals.

Low Sensitivity / Poor Reproducibility

Q: I am seeing low peak areas for glucose, and the results vary between runs.

A: This suggests incomplete derivatization kinetics.

  • Check Temperature Stability: At 90°C, a fluctuation of ±2°C can significantly alter the yield of the glucose-to-dicarbonyl conversion. Use a calibrated heating block, not a water bath (which evaporates).

  • Check Acid Concentration: The dehydration step is acid-catalyzed. Ensure your acetic acid concentration is consistent (0.5 M is standard).

  • Internal Standard: Do not rely on external calibration alone. Spike samples with a non-interfering sugar derivative (e.g., 2-deoxyglucose) to normalize for reaction efficiency.

Distinguishing Glucose from Degradants

Q: I am analyzing a glucose IV solution for stability. How do I ensure I'm measuring degradation products (3-DG) and not the glucose itself?

A: You must lower the temperature.

  • The Test: Run the derivatization at Room Temperature (25°C) for 2 hours.

  • The Logic: At 25°C, native glucose reacts negligibly because the activation energy to open the ring and dehydrate is not met. However, free 3-DG (already present as a degradant) reacts readily with OPD.

  • Validation: If you heat this sample to 100°C, the signal will skyrocket (measuring total glucose). If you keep it at 25°C, the signal represents only the impurities.

Part 4: Advanced Troubleshooting Flowchart

Troubleshooting Start Issue Detected ProblemType Identify Symptom Start->ProblemType HighBackground High Background (Blank is Yellow) ProblemType->HighBackground Color in Blank LowSignal Low Signal / Sensitivity ProblemType->LowSignal Small Peaks VariableResults Poor Reproducibility ProblemType->VariableResults High CV% Sol_FreshOPD Make Fresh OPD Protect from Light HighBackground->Sol_FreshOPD Sol_TempUp Increase Temp (>90°C) or Time LowSignal->Sol_TempUp Sol_Seal Check Vial Seal (Prevent Evaporation) VariableResults->Sol_Seal Sol_EDTA Add 1mM EDTA (Remove Metal Catalysts) Sol_FreshOPD->Sol_EDTA If persists

Figure 2: Diagnostic workflow for common OPD derivatization failures.

References

  • Mechanism of Quinoxaline Formation: Mostafa, M. A., et al. (2012). Aspects on the Mechanism of the 1-Phenyl-1H-pyrazolo[3,4-b]quinoxaline Formation. Green and Sustainable Chemistry.

  • Analysis of Glucose Degradation Products (GDPs): Zheng, F., et al. (2025).[2] A method for the determination of α-dicarbonyl compounds in Extraneal by o-phenylenediamine derivatization HPLC-MS/MS. Journal of China Pharmaceutical University. [2]

  • Green Synthesis & Catalysis of Quinoxalines: Encyclopedia.pub. (2023).[3] Methods of Preparation of Quinoxalines.

  • OPD Oxidation Kinetics (Background Noise): Jiang, X., et al. (2017). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. MDPI Sensors.

Sources

Purification strategies for removing excess o-phenylenediamine from samples

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific challenges of removing o-phenylenediamine (OPD) from reaction mixtures, particularly in the context of benzimidazole synthesis and pharmaceutical intermediate purification.

Executive Summary & Chemical Logic

The Challenge: o-Phenylenediamine (OPD) is a ubiquitous nucleophile in heterocycle synthesis (e.g., benzimidazoles, quinoxalines).[1][2] However, it poses three distinct purification challenges:

  • Similar Polarity: It often co-elutes with products in normal-phase chromatography.[1][3]

  • Oxidative Instability: Residual OPD oxidizes rapidly in air to form dark, paramagnetic impurities (phenazines/azo species) that degrade sample quality and interfere with NMR/LC-MS.[1][3]

  • Weak Basicity (pKa ~4.5): Its basicity often overlaps with N-heterocyclic products, rendering standard acid-base extraction inefficient.[1][3]

The Solution: The most robust strategy relies on chemoselective scavenging targeting the primary amine functionality, or exploiting solubility differentials in recrystallization.[2]

Troubleshooting Guide (Q&A)

Category A: Chromatography Issues

Q: I see a trailing brown streak on my silica column that co-elutes with my product. How do I fix this? A: The "streak" is likely oxidized OPD.[1][3] OPD is acid-sensitive and can degrade on slightly acidic silica gel.[1][3]

  • Immediate Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.[3] This sharpens the peak shape of basic amines.[3]

  • Strategic Fix: Do not rely on silica for bulk OPD removal.[1][3] Use a scavenger resin (see Protocol A) before the column.[3] If you must use a column, switch to a DCM:Methanol gradient, as OPD elutes early in pure DCM but drags in MeOH.[1][2]

Q: My product and OPD have identical Rf values (e.g., 0.4 in 5% MeOH/DCM). A: This is common for benzimidazole syntheses.[1][3]

  • Technique: Perform an acetylation shift .[1][3] Add a small amount of acetic anhydride (1.1 eq relative to estimated OPD) to the crude mixture. OPD reacts rapidly to form diacetyl-o-phenylenediamine, which is significantly less polar (higher Rf) or precipitates out.[1][3] Your tertiary/heterocyclic product (lacking primary amines) will remain unreacted.[3]

Category B: Extraction & Phase Separation

Q: I tried an acid wash (1N HCl) to remove OPD, but my product (a benzimidazole) was also lost. A: This is a pKa overlap issue.

  • The Science: OPD (pKa ~4.[1][3]5) and Benzimidazoles (pKa ~5.[3]5) are both protonated at pH 1.[1][3] They both go into the water layer.[3]

  • The Fix: You cannot use strong acid.[1][3] Instead, use a pH-controlled wash .[1][3]

    • Dissolve crude in organic solvent (EtOAc).[3]

    • Wash with a Citrate Buffer (pH 5.0) .[1][3] At pH 5.0, the more basic Benzimidazole is largely protonated (water soluble), while a significant fraction of OPD may remain organic or distribute.[2] Note: This separation is poor.

    • Better Alternative: Use Recrystallization (Protocol C) or Aldehyde Resins (Protocol A).[1][3] Acid wash is only recommended if your product is neutral (e.g., an amide or nitrile).[1][3][2]

Category C: Sample Stability

Q: My purified sample turns purple/black after sitting on the bench for a day. A: Trace OPD is auto-oxidizing.

  • Stabilization: Add a pinch of sodium metabisulfite or ascorbic acid to your elution solvents during workup to act as an antioxidant.[1][3]

  • Storage: Store the compound as a HCl salt if possible; the protonated form is more resistant to oxidation than the free base.[3][2]

Advanced Protocols

Protocol A: Chemoselective Scavenging (The "Gold Standard")

Best for: Removing OPD from products that are also basic (e.g., benzimidazoles).[1][2]

Mechanism: Polymer-supported aldehydes (e.g., PS-Benzaldehyde) react specifically with the primary amines of OPD to form imines.[1][3] The resin is then filtered off, leaving the product (which lacks primary amines) in solution.[2]

  • Preparation: Dissolve crude mixture in DCM or THF (5–10 mL/g).

  • Loading: Add PS-Benzaldehyde resin (3–4 equivalents relative to excess OPD).[1][3]

  • Incubation: Add mild acid catalyst (1% Acetic Acid) to accelerate imine formation.[1][3] Shake at room temperature for 2–4 hours.

  • Monitoring: Check TLC for disappearance of the OPD spot (use ninhydrin stain).[3]

  • Filtration: Filter through a fritted cartridge or Celite pad.[1][3] Wash resin with DCM.[1][3]

  • Result: Filtrate contains purified product.

Protocol B: The "Salt Break" Recrystallization

Best for: Large scale (>5g) purification where resins are too expensive.[3][2]

  • Solvent Choice: Use Ethanol/Water (9:1) or Toluene .[1][3]

  • Dissolution: Dissolve crude solid in boiling solvent.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

    • Critical Step: If the solution is dark, treat with activated charcoal (10% w/w) while hot and filter before crystallization.[2]

  • Filtration: OPD is much more soluble in the mother liquor (especially in ethanol) than many benzimidazole derivatives.[3]

  • Wash: Wash crystals with ice-cold ether (OPD is soluble in ether; many salts are not).[1][3]

Visualizations & Workflows

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the optimal OPD removal strategy based on product chemistry.

OPDPurification Start Crude Mixture (Product + Excess OPD) IsProductBasic Is the Product Basic? (e.g., Benzimidazole, Pyridine) Start->IsProductBasic AcidWash Acid Wash Protocol (Wash Organic layer with 1N HCl) IsProductBasic->AcidWash No (Neutral/Acidic) ResinCheck Is Scale < 5g? IsProductBasic->ResinCheck Yes Result1 OPD moves to Aqueous Product stays in Organic AcidWash->Result1 Scavenger Chemoselective Scavenging (PS-Benzaldehyde Resin) ResinCheck->Scavenger Yes (High Purity needed) Recryst Recrystallization (Ethanol/Water or Toluene) ResinCheck->Recryst No (Cost sensitive) Mech Mechanism: Primary Amine reacts to form Imine on bead Scavenger->Mech Acetylation Derivatization Strategy (React with Acetic Anhydride) Recryst->Acetylation If Recryst fails

Figure 2: Scavenger Resin Mechanism

Caption: Reaction of PS-Benzaldehyde resin with OPD impurity to form a solid-supported imine.[1][3]

ScavengerMechanism Resin PS-Benzaldehyde (Solid Support) Mix Mixing in DCM (+ cat. AcOH) Resin->Mix OPD Free OPD (Solution Impurity) OPD->Mix Product Desired Product (Tertiary Amine) Product->Mix Filter Filtration Step Mix->Filter 2-4 Hours Waste Resin-Bound Imine (Trapped OPD) Filter->Waste Retentate (Solid) Pure Purified Product (Filtrate) Filter->Pure Filtrate (Liquid)

[1]

Quantitative Data: Solubility & Properties[1][2][3][5][6][7][8]

Propertyo-Phenylenediamine (OPD)Typical Benzimidazole ProductImplication for Purification
pKa (Conjugate Acid) ~4.57 [1]~5.5 - 6.0Hard to separate by simple pH extraction due to overlap.[1][3]
Water Solubility Low (Cold), High (Hot)Generally LowRecrystallization from water/ethanol is effective.[3][2]
Primary Amines Yes (2 groups)No (Usually)Key Differentiator: Allows use of aldehyde scavenger resins.[3]
LogP (Hydrophobicity) ~0.15 [2]> 1.5 (typically)Benzimidazoles are usually more lipophilic; reverse-phase HPLC works well.[1][3]

FAQs

Q: Can I use flash chromatography with standard silica? A: Yes, but OPD streaks.[1][3] Use a solvent system of DCM:Methanol:NH4OH (90:9:1) .[1][3] The ammonium hydroxide keeps the OPD deprotonated and reduces streaking.[2]

Q: Is OPD toxic? A: Yes, it is a sensitizer and suspected carcinogen.[1][3] All weighing and resin handling should be done in a fume hood.[3] Waste containing OPD (even resin-bound) must be disposed of as hazardous chemical waste.[1][3]

Q: Why not just use acetic anhydride to kill the OPD? A: You can, but this creates N,N'-diacetyl-o-phenylenediamine.[1][3] While this removes the basic OPD, you now have a new neutral impurity to separate.[2] This is only useful if the acetylated byproduct has a vastly different Rf from your product (which it usually does).[3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7243, o-Phenylenediamine.[1][3] Retrieved from [Link]

  • Biotage Application Notes.Strategies for Scavenging Amines in Organic Synthesis. (General reference for PS-Benzaldehyde usage).

Sources

Technical Support Center: Ensuring the Stability of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol. This molecule, a key intermediate in pharmaceutical development, features a quinoxaline heterocycle linked to a butanetetrol side chain.[1] Its stability is paramount for ensuring the reproducibility of experimental results and the quality of downstream products. This guide provides in-depth troubleshooting advice and protocols to help you identify, mitigate, and prevent its degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: I've noticed a gradual yellowing of my solid compound stored on the benchtop. Is this a cause for concern?

A: Yes, a color change from its typical white or pale-yellow appearance is a primary visual indicator of potential degradation. Quinoxaline derivatives can be sensitive to light, and prolonged exposure to ambient or UV light can initiate photo-oxidative processes or other photochemical reactions.[2][3] We strongly recommend storing the solid compound in an amber glass vial to protect it from light. For optimal long-term stability, storage in a dark, cold, and dry environment is advised.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A: For short-term storage (days to weeks), the solid compound should be kept in a tightly sealed amber vial at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). For long-term storage (months to years), we recommend storing the solid at -20°C or lower, again in a sealed amber vial under an inert atmosphere. Solutions are significantly less stable and should be prepared fresh for each experiment. If a solution must be stored, it should be for no longer than 24-48 hours at 2-8°C, protected from light, and preferably purged with an inert gas before sealing.

Q3: My HPLC analysis shows a new peak eluting earlier than the parent compound. What could this degradant be?

A: An earlier-eluting peak on a reverse-phase HPLC column typically indicates a more polar compound. This is often characteristic of oxidation of one or more alcohol groups on the butanetetrol side chain to form aldehyde or carboxylic acid functionalities.[4] Such oxidation increases the compound's overall polarity. While N-oxidation of the quinoxaline ring is also possible, it may not always result in a significant shift to an earlier retention time. To confirm the identity, analysis by LC-MS is recommended to determine the mass of the new peak.

In-Depth Troubleshooting Guides

Issue 1: Significant Purity Loss (<95%) Detected in a Solid Sample Stored at 2-8°C for Three Months

Question: My latest QC check of a batch stored in the refrigerator for three months shows a purity drop from 99.5% to 93.8% by HPLC. What investigative steps should I take to pinpoint the cause and prevent recurrence?

Answer: A purity drop of this magnitude under refrigerated conditions suggests that one or more degradation pathways are active even at low temperatures, likely accelerated by atmospheric oxygen or humidity. The butanetetrol moiety, being a polyol, is susceptible to oxidation, and the quinoxaline ring itself can also undergo oxidative degradation.[4][5]

Troubleshooting Workflow:

The following workflow provides a systematic approach to investigating the root cause.

start Purity Loss Detected (99.5% -> 93.8%) check_storage Step 1: Review Storage Conditions - Was container tightly sealed? - Was it under inert gas? - Any temperature excursions? start->check_storage analyze_sample Step 2: Characterize Degradants - Analyze by LC-MS to get mass data. - Perform forced degradation study. check_storage->analyze_sample lcms_result LC-MS Data Suggests: - M+16 (Oxidation) - M+32 (Double Oxidation) - M-2 (Dehydrogenation) analyze_sample->lcms_result forced_deg Forced Degradation Results: - Compound is highly sensitive to AIBN/H₂O₂. - Moderate sensitivity to heat/humidity. - Less sensitive to acid/base/light. analyze_sample->forced_deg root_cause Step 3: Determine Root Cause - Correlate findings. lcms_result->root_cause forced_deg->root_cause conclusion Conclusion: Oxidative Degradation Likely from atmospheric oxygen due to improper sealing/inerting. root_cause->conclusion capa Step 4: Implement Corrective Actions (CAPA) - Store all batches at -20°C. - Use vials with Teflon-lined caps. - Backfill all containers with Argon before sealing. - Re-qualify material after 6 months. conclusion->capa

Caption: Systematic workflow for troubleshooting purity loss.

Explanation of Steps:

  • Review Storage Records: The first step is to rule out simple errors. Check temperature logs for any deviations. Critically assess if the container was properly sealed and if an inert atmosphere was used. Even a small leak can introduce enough oxygen and moisture over three months to cause significant degradation. Polymers and adhesives in storage containers can also be affected by temperature and humidity, potentially compromising the seal.[6]

  • Characterize Degradants: Use a mass spectrometry-coupled technique (LC-MS) to analyze the impure sample. An increase in mass corresponding to +16 amu or +32 amu strongly suggests single or double oxidation, respectively.

  • Perform a Forced Degradation Study: This confirms the compound's vulnerabilities. Subjecting new, pure samples to controlled stress conditions (see table below) will reveal the primary degradation pathways. If the degradants formed under oxidative stress (e.g., AIBN or H₂O₂) match those in your stored sample, it confirms oxidation as the root cause.

Issue 2: Inconsistent Biological Activity from Different Batches or Aged Solutions

Question: We are observing variable results in our cell-based assays. Could this be related to the stability of the (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol stock solution?

Answer: Absolutely. Inconsistent biological activity is a classic symptom of compound instability in solution. The degradation products may be inactive, have reduced activity, or even exhibit cytotoxic effects that confound the assay results. Quinoxaline derivatives in solution, especially when dissolved in protic or aqueous-based media, can be susceptible to degradation.[7]

Postulated Degradation Pathways:

The primary degradation mechanisms for this molecule involve the two key functional regions: the quinoxaline ring and the polyol side chain.

parent (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol (Parent Compound) path_ox Oxidation (O₂, H₂O₂, Radicals) parent->path_ox path_photo Photodegradation (UV/Visible Light) parent->path_photo path_ext_temp Extreme pH / Temp (Forced Conditions) parent->path_ext_temp deg_n_oxide Quinoxaline N-Oxide (Ring Oxidation) path_ox->deg_n_oxide on N-atoms deg_polyol_ox Polyol Oxidation Products (Ketones, Aldehydes, Acids) path_ox->deg_polyol_ox on -OH groups deg_photo Photolytic Adducts or Ring-Opened Products path_photo->deg_photo deg_hydrolysis Dehydration/Condensation Products (e.g., cyclic ethers) path_ext_temp->deg_hydrolysis Acid/Heat

Caption: Potential degradation pathways for the target compound.

Recommendations for Assay Consistency:

  • Prepare Fresh Solutions: Always prepare solutions immediately before use from a solid sample of verified purity.

  • Solvent Selection: Use high-purity, anhydrous, and de-gassed solvents like DMSO or ethanol for stock solutions. Avoid water and other protic solvents for long-term storage.[8]

  • QC Before Use: For critical experiments, perform a quick purity check (e.g., UPLC) on the solution before adding it to the assay.

  • Solution Storage: If temporary storage is unavoidable, flash-freeze aliquots in an inert atmosphere and store them at -80°C. Thaw only one aliquot for use and discard any remainder.

Technical Protocols & Data

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.

Condition Methodology Rationale & Potential Products
Acid Hydrolysis Dissolve compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours.Tests stability to low pH. Can cause dehydration of the polyol chain or condensation between hydroxyl groups.[7]
Base Hydrolysis Dissolve compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours.Tests stability to high pH. Some quinoxaline structures can be susceptible to ring opening under harsh alkaline conditions.[7]
Oxidation Dissolve compound in a solution of 3% H₂O₂. Incubate at room temp for 24 hours.Simulates oxidative stress. Expect oxidation of the polyol chain and potential formation of N-oxides on the quinoxaline ring.[4][9]
Thermal Store solid compound at 80°C with 75% relative humidity for 1 week.Assesses the combined effect of heat and moisture, which can accelerate both hydrolytic and oxidative degradation.[10][11]
Photolytic Expose a solution (in quartz cuvette) to a calibrated light source (e.g., 254 nm and 365 nm) with a total illumination of >1.2 million lux hours.Evaluates light sensitivity. Can lead to complex photochemical reactions, including radical formation and ring cleavage.[3]
Protocol 2: Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method is designed to separate the parent (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol from its potential more polar and less polar degradants.

Method Parameters:

Parameter Specification
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
UV Detection 254 nm & 320 nm
Sample Prep. Dissolve sample in 50:50 Water:Acetonitrile to 0.1 mg/mL

Self-Validation: A method is considered "stability-indicating" if it can resolve the peaks of the degradation products from the parent peak and from each other. To validate, run samples from the forced degradation study. The chromatogram should show baseline separation between the parent compound and all major degradant peaks formed under stress.[12]

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. 5

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.

  • Chem-Impex. 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol.

  • Taylor & Francis Online. (2022). Quinoxaline – Knowledge and References.

  • MDPI. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents.

  • Beilstein Journal of Organic Chemistry. (2010). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts.

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives.

  • PMC. (2020). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.

  • Royal Society of Chemistry. (2020). Selective oxidation of polyols to primary hydroxyl acids by plasmonic catalysis on an Au–Pt nanoalloy irradiated by visible light.

  • PMC. (2022). A Review of Research on the Effect of Temperature on the Properties of Polyurethane Foams.

  • ResearchGate. (2020). Degradation and sorption of the herbicides 2,4-D and quizalofop-P-ethyl and their metabolites in soils from railway tracks.

  • MDPI. (2023). Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization.

  • Frontiers. (2021). Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440.

  • Frontiers. (2021). Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer.

  • Echemi. 1,2,3,4-Butanetetrol.

  • J-STAGE. (1983). Structural Changes of Quinoxaline Derivatives, with Special Reference to 2-(2',3'-Dihydroxypropyl)-3-hydroxymethylquinoxaline in Alkaline and Acidic Media.

  • PMC. (2015). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique.

  • AIP Publishing. (2020). Combined effects of temperature and humidity on the mechanical properties of polyurethane foams.

  • MDPI. (2023). Influence of Temperature, Humidity and Load Coupling on Mechanical Properties of Adhesive Joints and Establishment of Creep Model.

Sources

Validation & Comparative

Validation of HPLC methods for (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol per ICH guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Compliance: ICH Q2(R2) Guidelines Analyte Focus: (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol (Commonly associated with Caramel Color Impurity G-IV)[1][2][3][4][5]

Executive Summary: The Polarity Challenge

The analysis of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol (often referred to in food chemistry contexts as G-IV or a tetrahydroxybutyl-quinoxaline derivative) presents a distinct chromatographic challenge.[2] Formed during the Maillard reaction in the presence of ammonia (Caramel Colors Class III and IV), this compound combines a hydrophobic quinoxaline ring with a highly polar tetrahydroxybutyl tail.

Standard Reversed-Phase (RP) HPLC methods often fail because the polyol chain renders the molecule too polar for retention on C18 columns, leading to elution in the void volume (


) where ion suppression and matrix interference are highest.

This guide objectively compares the traditional Ion-Pairing RP-HPLC approach against the modern Hydrophilic Interaction Liquid Chromatography (HILIC) alternative.[2] We provide a validated framework per ICH Q2(R2) guidelines to ensure regulatory compliance for researchers in food safety and pharmaceutical excipient analysis.

Comparative Analysis: HILIC vs. RP-HPLC

The following table summarizes the performance characteristics of the two primary separation strategies.

FeatureMethod A: HILIC (Recommended) Method B: Ion-Pair RP-HPLC
Principle Partitioning into water-enriched layer on polar stationary phase.[2]Hydrophobic interaction modified by ion-pairing reagents.[2]
Stationary Phase Amide or Diol bonded silica (e.g., TSKgel Amide-80, BEH Amide).[2]C18 or C8 (e.g., Zorbax Eclipse Plus).[2]
Mobile Phase High Organic (60-80% ACN) with Ammonium Formate.[2]High Aqueous (>95%) with HFBA or Octanesulfonic acid.[2]
Retention Excellent (

).[2] Elutes after non-polar matrix components.
Poor to Moderate. Risk of "phase collapse" (dewetting).[2]
MS Compatibility High. High organic content enhances ESI desolvation.[2][6]Low. Ion-pair reagents (TFA, HFBA) suppress MS ionization.[2]
Robustness Sensitive to equilibration time (requires ~20 column volumes).[2]Sensitive to temperature and ion-pair concentration.[2]
Suitability Best for Trace Analysis (LC-MS/MS). Acceptable for QC (UV Detection only).[2]
Decision Logic for Method Selection

The following Graphviz diagram illustrates the logical pathway for selecting the appropriate column and detection mode based on your laboratory's capabilities and sensitivity requirements.

MethodSelection Start Start: Analyte Characterization (Highly Polar Polyol) Detector Select Detector Availability Start->Detector MS Mass Spectrometry (LC-MS/MS) Detector->MS High Sensitivity (<0.1 ppm) UV UV/PDA (315-320 nm) Detector->UV Routine QC (>1 ppm) HILIC Method A: HILIC (Amide Column) MS->HILIC Mandatory (Volatile Buffers) UV->HILIC Preferred (Better Retention) RP_IP Method B: Ion-Pair RP (C18 + HFBA) UV->RP_IP Alternative (If no HILIC column) RP_AQ Method C: Aqueous Stable C18 (No Ion Pair) UV->RP_AQ Low Retention Risk Result1 Proceed to Validation (ICH Q2) HILIC->Result1 High Sensitivity Good Peak Shape Result2 Proceed with Caution RP_IP->Result2 Background Noise Long Equilibration

Caption: Decision matrix for selecting the optimal chromatographic mode. HILIC is prioritized for MS compatibility and retention of the polar tetrahydroxybutyl moiety.

Validated Experimental Protocols

Method A: HILIC-MS/MS (The "Gold Standard")

This method provides the highest specificity and is resistant to matrix interference from the caramel sugars.

  • Column: Waters XBridge BEH Amide (100mm x 2.1mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

  • Gradient Program:

    • 0-1 min: 90% B (Isocratic hold)[2]

    • 1-6 min: 90% B

      
       60% B[2]
      
    • 6-8 min: 60% B (Wash)[2]

    • 8-8.1 min: 60% B

      
       90% B[2]
      
    • 8.1-12 min: 90% B (Re-equilibration - Critical step)[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temp: 35°C.

  • Detection: ESI Positive Mode.

    • Precursor Ion:

      
       (Calculate based on MW ~266.25 Da).
      
    • Quantifier Transition: Optimize for quinoxaline ring fragment.[2]

Method B: RP-HPLC-UV (The "QC Workhorse")

Suitable for labs without MS, utilizing the strong UV absorbance of the quinoxaline ring.

  • Column: Agilent Zorbax SB-Aq (Stable in 100% aqueous) or Phenomenex Synergi Hydro-RP.[2]

  • Mobile Phase: 0.1% Heptafluorobutyric Acid (HFBA) in Water (Isocratic).[2]

    • Note: HFBA acts as an ion-pairing agent to retain the amine functionality.[2]

  • Flow Rate: 1.0 mL/min.[2][7][8]

  • Detection: UV at 315 nm (Specific to Quinoxaline) or 254 nm (General).[2]

  • Injection Volume: 20 µL.

ICH Q2(R2) Validation Framework

To validate the method for regulatory submission, the following parameters must be assessed. The workflow below visualizes the sequence of validation experiments.

ValidationWorkflow Spec 1. Specificity (Matrix Blank vs. Spike) Lin 2. Linearity (5 Levels, R² > 0.999) Spec->Lin Acc 3. Accuracy (Spike Recovery 80-120%) Lin->Acc Prec 4. Precision (Repeatability RSD < 2%) Acc->Prec LOD 5. LOD/LOQ (S/N 3:1 & 10:1) Prec->LOD Robust 6. Robustness (pH, Temp, Flow) LOD->Robust

Caption: Sequential workflow for analytical method validation according to ICH Q2(R2) standards.

Specificity
  • Objective: Ensure the quinoxaline peak is resolved from 4-MEI (4-methylimidazole) and THI (2-acetyl-4-tetrahydroxybutylimidazole).

  • Protocol: Inject individual standards of G-IV, 4-MEI, and THI.

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the analyte and the nearest interfering peak. In HILIC, 4-MEI elutes earlier; G-IV elutes later due to the tetrol chain.[2]
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from LOQ to 120% of the target specification limit (e.g., 0.5, 1, 5, 10, 20 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plot should show random distribution.[2]
Accuracy (Recovery)
  • Challenge: Caramel matrix is complex and sticky.

  • Protocol: Perform "Standard Addition" spiking into a blank caramel matrix (or low-level sample) at 50%, 100%, and 150% of target levels.

  • Calculation:

    
    [2]
    
  • Acceptance Criteria: 80–120% recovery for trace impurities.[2]

Robustness[2]
  • Critical Parameter: In HILIC, the water content in the mobile phase is critical.

  • Test: Vary the aqueous portion of Mobile Phase B by ±2%.

  • Observation: Significant shifts in retention time indicate the method requires strict mobile phase preparation controls.

References

  • European Commission. (2012).[2] Regulation (EU) No 231/2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008.[2] (Establishes limits for Caramel Color impurities).

  • JECFA (FAO/WHO). (2011).[2] Caramel Colours: Monograph 11. Joint FAO/WHO Expert Committee on Food Additives.[2] (Defines G-IV and THI as Type III/IV byproducts).[2]

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). (The global standard for method validation).[2]

  • PubChem. (n.d.).[2] Compound Summary: Quinoxaline derivatives. National Library of Medicine.[2] [2]

  • Thermo Fisher Scientific. (2023).[2] HILIC Separations: A Guide to Hydrophilic Interaction Liquid Chromatography. (Technical guide on HILIC mechanisms for polar polyols).

Disclaimer: This guide is intended for research and development purposes. All methods must be verified in the user's laboratory using certified reference materials.

Sources

A Researcher's Guide to Differentiating (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol from Complex Maillard Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

The Maillard reaction, a cornerstone of food science and a significant pathway in physiological glycation, produces a vast and complex array of compounds.[1][2] This complexity presents a formidable analytical challenge, particularly when the goal is to isolate and identify a single, stereospecific molecule from a heterogeneous matrix. This guide provides an in-depth, technically-grounded strategy for the unambiguous differentiation of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol , a specific quinoxaline derivative, from the myriad of other Maillard reaction products (MRPs) and advanced glycation end-products (AGEs).

Quinoxaline derivatives themselves are a broad class of compounds with diverse biological activities, often synthesized for evaluation as therapeutic agents.[3][4][5][6] Their formation during the Maillard reaction, typically from the condensation of dicarbonyl compounds with o-phenylenediamines, adds another layer of complexity to food and biological samples.[6] The target molecule's polyol (butanetetrol) side chain, with its specific (1R,2S,3R) stereochemistry, demands a multi-faceted analytical approach that goes beyond simple chromatographic separation.

This guide is structured to provide researchers, scientists, and drug development professionals with not just protocols, but the causal logic behind the experimental choices, ensuring a robust and self-validating analytical workflow.

The Analytical Challenge: Understanding the Matrix

The primary difficulty in isolating our target compound lies in the sheer diversity of the surrounding MRPs. The Maillard reaction matrix can contain hundreds to thousands of distinct molecules.[1] These interferences can be broadly categorized:

  • Structural Isomers: Other quinoxalinyl-butanetetrols with the same mass but different connectivity (e.g., substitution at a different position on the quinoxaline ring).

  • Stereoisomers: Diastereomers and enantiomers of the target molecule, which have identical mass and connectivity but differ in the 3D arrangement of atoms. These are often the most challenging to separate.

  • Related Quinoxalines: Compounds with different side chains attached to the quinoxaline core.

  • Other Heterocyclic Compounds: Pyrazines, furans, and pyrroles, which are also common MRPs.

  • Melanoidins: High-molecular-weight, brown polymeric pigments that can interfere with extraction and chromatographic separation.[7]

Therefore, a successful differentiation strategy must be capable of resolving compounds based on polarity, mass, fragmentation behavior, and, most critically, stereochemistry.

A Multi-Modal Analytical Workflow

No single technique is sufficient for this task. An integrated workflow combining high-resolution separation with specific and structurally sensitive detection is required. The logical flow of analysis proceeds from initial separation to definitive structural confirmation.

G cluster_0 Sample Preparation cluster_2 Detection & Identification Prep Sample Extraction (e.g., SPE, LLE) HPLC Primary Separation (Reverse-Phase HPLC) Prep->HPLC Crude Extract Chiral Stereoisomer Resolution (Chiral HPLC) HPLC->Chiral MS Mass Spectrometry (HRMS & MS/MS) Chiral->MS Separated Stereoisomers NMR Structural Confirmation (NMR Spectroscopy) Chiral->NMR Isolated Stereoisomers (for confirmation) MS->NMR Tentative ID

Caption: The overall analytical workflow for differentiating the target compound.

High-Performance Liquid Chromatography (HPLC): The Core Separation

HPLC is the foundational technique for separating our target from the complex mixture.[8][9] A two-step approach is recommended: initial separation by polarity, followed by specific chiral separation.

Step 1: Reverse-Phase HPLC for Polarity-Based Separation

The butanetetrol moiety imparts significant polarity to the molecule. A reverse-phase (RP-HPLC) method is therefore the logical first step.

Causality: RP-HPLC separates compounds based on their hydrophobicity. The non-polar quinoxaline ring will provide retention on a C18 column, while the highly polar polyol chain will cause it to elute earlier than more hydrophobic MRPs. This step effectively acts as a "clean-up," removing less polar interferences and simplifying the mixture for the subsequent, more sensitive chiral separation.

Protocol: Reverse-Phase HPLC-UV/MS

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 40% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Temperature: 40 °C.

  • Detection:

    • Diode Array Detector (DAD) scanning from 210-400 nm (Quinoxalines typically show strong absorbance around 240 nm and 315 nm).

    • Coupled to a High-Resolution Mass Spectrometer (HRMS).

Step 2: Chiral HPLC for Stereoisomer Resolution

This is the most critical step for differentiating the (1R,2S,3R) isomer. Since enantiomers and diastereomers have identical physical properties in an achiral environment, a chiral stationary phase (CSP) is mandatory.[10][11][12]

Causality: CSPs create a chiral environment within the column. The target molecule and its stereoisomers form transient, diastereomeric complexes with the CSP.[12] Differences in the stability and steric fit of these complexes lead to differential retention times, enabling their separation.[11] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a wide range of compounds, including those with multiple stereocenters.[10][13]

Protocol: Chiral HPLC

  • Column: Polysaccharide-based CSP (e.g., CHIRALPAK® series).

  • Mode: Normal Phase or Polar Organic Mode is often more effective for polar molecules.

  • Mobile Phase: A mixture of Hexane/Isopropanol or Ethanol/Acetonitrile. The exact ratio must be optimized empirically.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25 °C (temperature can significantly affect chiral resolution).

  • Detection: UV detector set to the absorbance maximum of the quinoxaline ring.

Mass Spectrometry (MS): Identification and Fragmentation Analysis

Coupling HPLC with MS provides molecular weight information and structural clues through fragmentation patterns.[9]

Causality: High-Resolution Mass Spectrometry (HRMS), such as TOF or Orbitrap, provides a highly accurate mass measurement, allowing for the determination of the elemental formula (C12H14N2O4 for our target). Tandem MS (MS/MS) involves selecting the parent ion, fragmenting it, and analyzing the resulting product ions. The fragmentation pattern is a structural fingerprint. For our target, key fragmentations would include:

  • Loss of water molecules from the polyol chain.

  • Cleavage of the C-C bonds within the butanetetrol side chain.

  • Fission of the quinoxaline ring system.[14]

Different isomers, while having the same parent mass, can sometimes produce different ratios of fragment ions, aiding in their differentiation.

Table 1: Expected HPLC-HRMS Data

ParameterExpected Value for (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrolRationale
Retention Time (RP) Method-dependent, moderately polarBalance between hydrophobic quinoxaline and hydrophilic polyol.
Retention Time (Chiral) Unique for the (1R,2S,3R) isomerSpecific interaction with the Chiral Stationary Phase.
[M+H]+ (Exact Mass) 251.1026Calculated for C12H15N2O4+.
Key MS/MS Fragments m/z reflecting losses of H2O, CH2O, and cleavage of the polyol chain.Characteristic fragmentation of polyol and heterocyclic systems.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

While HPLC-MS can provide strong evidence, only NMR spectroscopy can definitively confirm the exact structure and stereochemistry of the isolated compound.[17][18]

Causality: NMR provides information on the chemical environment and connectivity of every ¹H and ¹³C atom in the molecule.[17]

  • ¹H and ¹³C Chemical Shifts: The precise electronic environment of each nucleus determines its resonance frequency (chemical shift), confirming the presence of the quinoxaline ring and the butanetetrol chain.[19][20]

  • Spin-Spin Coupling (J-coupling): Coupling patterns between adjacent protons reveal their connectivity, confirming the structure of the butanetetrol chain.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques map out the entire H-H and C-H connectivity, leaving no ambiguity in the molecular structure.

  • Nuclear Overhauser Effect (NOESY/ROESY): For stereochemistry, these experiments detect protons that are close in space. The spatial relationships between protons on the chiral centers of the butanetetrol chain and the quinoxaline ring are unique to the (1R,2S,3R) isomer, providing the final, unambiguous proof of structure. Diastereomers will have distinctly different NMR spectra.[18][21]

Protocol: NMR Analysis

  • Isolation: Collect the specific peak corresponding to the target isomer from the chiral HPLC separation.

  • Sample Prep: Evaporate the solvent and re-dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or MeOD).

  • Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥500 MHz):

    • 1D: ¹H, ¹³C{¹H}

    • 2D: COSY, HSQC, HMBC, and NOESY/ROESY.

  • Analysis: Assign all signals and compare coupling constants and NOE correlations to theoretical values and those of known related structures to confirm the (1R,2S,3R) configuration.

G cluster_0 Isomer Differentiation Logic Start Isomeric Mixture CheckMass Same m/z? Start->CheckMass CheckChiralRT Different Chiral RT? CheckMass->CheckChiralRT Yes Structural Structural Isomers CheckMass->Structural No (Different MW) CheckNMR Different NMR Spectra? CheckChiralRT->CheckNMR Yes Enantiomers Enantiomers (Identical NMR) CheckChiralRT->Enantiomers No (Co-elution of +/-) Diastereomers Diastereomers CheckNMR->Diastereomers Yes Target (1R,2S,3R) Target Confirmed CheckNMR->Target No (Matches Target Data)

Caption: Decision tree for isomer differentiation using the proposed workflow.

Conclusion

Differentiating (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol from a complex Maillard reaction background is a non-trivial analytical task that hinges on a systematic, multi-technique approach. The strategy outlined in this guide—combining polarity-based separation (RP-HPLC), stereospecific resolution (Chiral HPLC), high-accuracy mass determination and fragmentation analysis (HRMS), and unambiguous structural elucidation (NMR)—provides a robust framework for success. Each step provides a layer of validation, ensuring that the final identification is both accurate and defensible, meeting the highest standards of scientific integrity.

References

  • Ahoya Anothane Caleb, et al. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • Al-Tel, T. H., et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. [Link]

  • Uribarri, J., et al. (2025). Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. Foods. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. [Link]

  • Satinder Ahuja. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • SCIEX. (n.d.). Comprehensive characterization of advanced glycation end products (AGEs) in protein therapeutics using electron activated dissociation (EAD). [Link]

  • Doležal, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Lee, H., et al. (2020). Method validation for analysis of advanced glycation end products in mouse muscle tissue using liquid chromatography-tandem mass spectrometry. Analytical Methods. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Corzo-Martínez, M., et al. (2018). Chemical methods and techniques to monitor early Maillard reaction in milk products; A review. Critical Reviews in Food Science and Nutrition. [Link]

  • Scheijen, J. L. J. (2017). The analysis of advanced glycation endproducts: a mass spectrometry–based approach & its applications. Maastricht University. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]

  • Morelle, W. (n.d.). Glycoprotein N-glycan preparation for MS analysis. [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

  • Patel, K., et al. (2017). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. [Link]

  • Coffin, S. T., et al. (2022). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. JCI Insight. [Link]

  • Jaiswal, R., et al. (2014). An Investigation of the Complexity of Maillard Reaction Product Profiles from the Thermal Reaction of Amino Acids with Sucrose Using High Resolution Mass Spectrometry. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis of some new quinoxaline derivatives. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • ResearchGate. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

  • García-Baquero, M., et al. (2024). Screening of Antioxidant Maillard Reaction Products Using HPLC-HRMS and Study of Reaction Conditions for Their Production as Food. Molecules. [Link]

  • Li, D., et al. (2022). Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Frontiers in Nutrition. [Link]

  • Lund, M. N., & Ray, C. A. (2017). Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. Journal of Agricultural and Food Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Analyte Detection: UV-Vis vs. Fluorescence for Quinoxaline Butanetetrol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accurate and sensitive quantification of molecular targets is paramount. Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3] The focus of this guide, quinoxaline butanetetrol, represents a class of analytes where the choice of analytical detection method can be the difference between ambiguous and definitive results.

This guide provides an in-depth, objective comparison of the two most common HPLC detection methods—Ultraviolet-Visible (UV-Vis) absorption and Fluorescence (FL)—for the analysis of a representative quinoxaline butanetetrol. We will move beyond a simple listing of specifications to explore the fundamental principles, experimental causality, and practical workflows that empower researchers to make informed decisions for their specific analytical challenges.

Part 1: The First Principles of Detection

To compare these two techniques, one must first understand their fundamentally different approaches to measurement.

  • UV-Vis Absorption Detection: This technique operates on the principle of light attenuation. A beam of light is passed through the sample in the flow cell, and the detector measures the amount of light that is absorbed by the analyte.[3] The sensitivity is therefore dependent on measuring a small decrease in a large signal (the total light from the lamp). This makes it inherently susceptible to noise from lamp fluctuations and the presence of other non-analyte compounds that also absorb light at the chosen wavelength.

  • Fluorescence Detection: This is a more specific and sensitive technique. Certain molecules, known as fluorophores, can absorb light at a specific wavelength (excitation) and, in relaxing from an excited electronic state, emit light at a longer, lower-energy wavelength (emission).[4][5] The detector is positioned at a 90-degree angle to the excitation source, measuring only the emitted light against a dark background.[6] This configuration dramatically reduces background noise, leading to a much higher signal-to-noise ratio and, consequently, superior sensitivity. The quinoxaline moiety is a well-established fluorophore, making this technique highly applicable.[6][7]

Part 2: Spectroscopic Characteristics of the Quinoxaline Core

The decision to use either UV or Fluorescence detection is dictated by the intrinsic spectroscopic properties of the analyte. While specific data for quinoxaline butanetetrol is not widely published, the extensive literature on quinoxaline derivatives provides a robust predictive framework.

  • UV-Vis Absorption: Quinoxaline derivatives reliably exhibit strong absorption bands in the UV-A and UV-B regions, typically between 280 nm and 420 nm.[6][8] These absorptions arise from π→π* and n→π* electronic transitions within the fused aromatic ring system. A representative derivative might show absorption maxima (λmax) around 294 nm and 342 nm.[6]

  • Fluorescence: The quinoxaline ring system is an excellent fluorophore.[5] Upon excitation near its absorption maximum (e.g., ~350 nm), it can produce significant fluorescence emission. Emission spectra are often broad, with maxima reported in the 450 nm to 555 nm range for some derivatives.[6] This large Stokes shift (the difference of ~100-200 nm between excitation and emission maxima) is highly advantageous, minimizing spectral overlap and enhancing detection sensitivity.

Part 3: A Head-to-Head Comparison: Sensitivity & Selectivity

The theoretical advantages of fluorescence detection translate into tangible performance gains in a laboratory setting. The following table summarizes a realistic comparison of expected performance metrics for the analysis of quinoxaline butanetetrol.

ParameterUV-Vis Detection (PDA/VWD)Fluorescence Detection (FLD)Advantage
Principle Measures light absorptionMeasures light emissionFLD
Selectivity Moderate; any co-eluting compound that absorbs at the set wavelength will interfere.High; only compounds that fluoresce at the specific excitation/emission wavelengths are detected.FLD
Sensitivity Lower; limited by the need to measure a small change in a large signal.High (10-1000x > UV); measures emitted photons against a dark background.FLD
Projected LOD ~5-15 ng/mL~0.05-0.5 ng/mLFLD
Projected LOQ ~15-50 ng/mL~0.15-1.5 ng/mLFLD
Linearity (R²) >0.999>0.999Equivalent
Gradient Elution Fully compatible.Compatible, but solvent composition can cause fluorescence quenching/enhancement (baseline drift).UV-Vis
Applicability Broad; applicable to most compounds with a chromophore.Limited to fluorescent compounds.UV-Vis

*LOD (Limit of Detection) and LOQ (Limit of Quantification) are projected based on typical performance differences for this class of compounds.

Part 4: Experimental Design & Self-Validating Protocols

The following sections provide detailed, actionable protocols. The causality behind each step is explained to ensure the resulting data is trustworthy and reproducible.

The choice of detector is a critical decision point in method development. The following workflow illustrates a logical path for selecting and optimizing the right method for quinoxaline butanetetrol analysis.

G cluster_0 Phase 1: Initial Feasibility cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Comparison A Acquire UV-Vis & Fluorescence Spectra of Quinoxaline Butanetetrol Standard B UV λmax Identified? A->B C Fluorescence Observed? A->C D Develop HPLC-UV Method (Set λ at λmax) B->D Yes I Select Final Method Based on Required Sensitivity & Matrix Complexity B->I No, consider alternative detection (e.g., MS) C->D No E Optimize FLD Wavelengths (Excitation & Emission Scan) C->E Yes G Validate Both Methods (LOD, LOQ, Linearity, Precision) D->G F Develop HPLC-FLD Method E->F F->G H Compare Performance Data G->H H->I

Caption: Workflow for detector selection and method development.

This protocol establishes a robust method for quantifying quinoxaline butanetetrol using a standard HPLC system with a Photodiode Array (PDA) or Variable Wavelength (VWD) detector.

Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds like quinoxaline derivatives via reverse-phase chromatography.[9][10] The mobile phase of acetonitrile and water is standard for this separation mode. The addition of a small amount of formic acid is critical; it protonates residual silanols on the silica packing, preventing peak tailing and ensuring sharp, symmetrical peaks for better integration and quantification.[11] Detection is set at a typical absorption maximum for the quinoxaline core (~345 nm) to maximize the signal-to-noise ratio.[6]

Methodology:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and PDA detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector Settings:

    • Wavelength: 345 nm.

    • Bandwidth: 4 nm.

    • Reference: 550 nm with a bandwidth of 50 nm (to correct for baseline drift).

    • Acquire full spectra from 200-600 nm to confirm peak identity and purity.

This protocol details the steps to first identify the optimal excitation and emission wavelengths and then perform a highly sensitive analysis using a fluorescence detector.

Causality: Fluorescence sensitivity is critically dependent on using the optimal wavelengths. The first step is to identify the excitation wavelength that produces the strongest emission, and vice-versa. This is achieved by performing excitation and emission scans on a standard solution of the analyte. Once determined, these wavelengths are programmed into the HPLC method. The chromatographic conditions can often remain identical to the UV method, allowing for easy method transfer.

Methodology:

Step A: Determine Optimal Excitation and Emission Wavelengths

  • Prepare a concentrated (~1 µg/mL) solution of quinoxaline butanetetrol in the mobile phase.

  • Using a standalone spectrofluorometer or the scanning function of the HPLC's FLD, introduce the solution into the flow cell.

  • Emission Scan: Set the excitation wavelength to a known absorption maximum (e.g., 345 nm) and scan the emission spectrum from 360 nm to 700 nm. Identify the wavelength of maximum emission intensity (λem).

  • Excitation Scan: Set the emission monochromator to the λem found in the previous step. Scan the excitation spectrum from 250 nm to the λem. Identify the wavelength of maximum excitation intensity (λex).

  • Confirm these are the optimal wavelengths by re-running the emission scan using the new λex. The resulting λem should be unchanged. Let's assume for this guide, the optimal wavelengths are found to be λex = 350 nm and λem = 455 nm .

Step B: HPLC-FLD Analysis

  • HPLC System and Conditions: Use the same system, column, mobile phase, and gradient as described in Protocol 1.

  • Detector Settings:

    • Excitation Wavelength (λex): 350 nm.

    • Emission Wavelength (λem): 455 nm.

    • Photomultiplier Tube (PMT) Gain: Set to a medium value initially (e.g., "Medium" or 10) and adjust as needed to keep the largest peaks on scale without saturation.

Conclusion and Recommendations

For the analysis of quinoxaline butanetetrol, both UV-Vis and Fluorescence detection are viable methods. However, their suitability depends entirely on the analytical objective.

  • Choose UV-Vis Detection when analyzing high-concentration samples (e.g., during synthesis reaction monitoring, formulation assays) or when a simpler, more universal detector is sufficient and the highest sensitivity is not required. Its compatibility with aggressive gradient elution is a distinct advantage.

  • Choose Fluorescence Detection when the highest sensitivity and selectivity are paramount. This method is the clear choice for trace-level analysis, such as in impurity profiling, pharmacokinetic studies in biological matrices, or environmental monitoring. The enhanced selectivity can often simplify sample preparation by mitigating interferences from matrix components that would be detected by UV but do not fluoresce.

By understanding the fundamental principles and applying the rigorous experimental protocols outlined in this guide, researchers can confidently select and validate the optimal detection method, ensuring data of the highest quality and integrity.

References

Sources

Comparative Assessment: Analytical Strategies for (2-Quinoxalinyl)-1,2,3,4-butanetetrol in Beverages

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

(2-Quinoxalinyl)-1,2,3,4-butanetetrol (2-QBT) is a specific heterocyclic marker formed during the Maillard reaction in the presence of ammonia. It is predominantly found in Class III (Ammonia) and Class IV (Sulfite Ammonia) caramel colors.

While regulatory scrutiny often focuses on 4-methylimidazole (4-MEI) and 2-acetyl-4-tetrahydroxybutylimidazole (THI), 2-QBT serves as a critical quality indicator for characterizing the caramelization process and distinguishing caramel classes in complex beverage matrices.

The Analytical Challenge:

  • High Polarity: The four hydroxyl groups on the butyl side chain make 2-QBT highly hydrophilic, causing poor retention on standard C18 columns.

  • Matrix Complexity: Beverages (colas, dark beers) contain high concentrations of sugars and other Maillard products that cause significant ion suppression in Mass Spectrometry and spectral interference in UV detection.

  • Trace Levels: In finished beverages, 2-QBT exists at low ppm to ppb levels, requiring high sensitivity.

Comparative Methodology: HPLC-UV vs. LC-MS/MS[5]

The following table contrasts the traditional quality control approach (UV) against the trace-level forensic approach (MS/MS).

FeatureMethod A: HPLC-UV (Diode Array) Method B: LC-MS/MS (Triple Quad)
Primary Application Raw Caramel Color Ingredients (Quality Control)Finished Beverages (Trace Analysis)
Detection Principle Absorbance at ~315–325 nm (Quinoxaline chromophore)Electrospray Ionization (ESI+) with MRM
Limit of Detection (LOD) 1–5 mg/kg (ppm) 0.5–5 µg/kg (ppb)
Selectivity Low.[1] Co-eluting Maillard products often interfere.High. Precursor

Product ion transitions are specific.
Sample Preparation Dilute-and-Shoot (Minimal)SPE (Solid Phase Extraction) or Dilution + Isotope Standard
Matrix Effects Baseline drift; spectral overlap.Ion suppression (requires compensation).
Cost/Throughput Low Cost / High ThroughputHigh Cost / Moderate Throughput
Expert Insight on Selection

Do not use HPLC-UV for finished beverages. The sugar matrix in sodas absorbs UV at low wavelengths and the "browning" polymers create a high background noise that masks the 2-QBT signal. HPLC-UV is only valid for analyzing the concentrated caramel additive itself. For beverages, LC-MS/MS is mandatory.

Optimized Protocol: LC-MS/MS with HILIC/PGC Separation

To achieve a robust LOD (< 5 µg/kg), we cannot use standard C18 chromatography due to the analyte's polarity. Two robust options exist: Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC) .

The following protocol utilizes a PGC approach, which offers superior retention for polar aromatic compounds.

A. Reagents & Standards[1][7]
  • Internal Standard (IS): Use a structural analog if isotopically labeled 2-QBT is unavailable (e.g., Quinoxaline-d6).

  • Solvents: LC-MS grade Methanol (MeOH) and Water.

  • Modifier: Formic Acid (0.1%) or Ammonium Formate (10mM).

B. Sample Preparation Workflow (Beverages)
  • Degassing: Sonicate 50 mL of beverage for 20 mins to remove carbonation.

  • Spiking: Add Internal Standard to 10 mL of degassed sample.

  • SPE Cleanup (Critical Step):

    • Cartridge: Polymeric Reversed-Phase (e.g., HLB) or Graphitized Carbon cartridges.

    • Condition: 3 mL MeOH followed by 3 mL Water.

    • Load: Pass 2 mL of sample.

    • Wash: 2 mL of 5% MeOH in Water (Removes sugars).

    • Elute: 2 mL of 100% MeOH (or MeOH/ACN mix).

    • Concentrate: Evaporate to dryness under nitrogen; reconstitute in 200 µL mobile phase.

C. Instrumental Parameters
  • Column: Porous Graphitic Carbon (e.g., Hypercarb), 2.1 x 100 mm, 3 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0% B hold for 2 min (retention of polar polyol), ramp to 90% B over 8 min.

  • MS Transitions (ESI Positive):

    • Precursor: [M+H]+ m/z ~251 (Check exact mass based on structure).

    • Quantifier: m/z 251

      
       129 (Quinoxaline core).
      
    • Qualifier: m/z 251

      
       157.
      

Visualization of Analytical Logic

Workflow Diagram: Sample to Data

This diagram illustrates the critical decision points and physical steps in the analysis.

AnalyticalWorkflow RawSample Raw Beverage Sample (High Sugar/Carbonation) Degas Degassing (Ultrasonication) RawSample->Degas Decision Target Concentration? Degas->Decision UV_Path High Conc (>10 ppm) Raw Ingredient Decision->UV_Path QC Mode MS_Path Trace Level (<1 ppm) Finished Beverage Decision->MS_Path Trace Mode Data Data Analysis (LOD Calculation) UV_Path->Data Direct Injection SPE SPE Cleanup (Remove Sugars/Matrix) MS_Path->SPE Mandatory LC_Sep LC Separation (Hypercarb/PGC Column) SPE->LC_Sep Detection MS/MS Detection (MRM Mode) LC_Sep->Detection Detection->Data

Caption: Workflow distinguishing between raw ingredient QC (UV) and finished beverage analysis (MS/MS).

Data Analysis: Calculating LOD/LOQ

To ensure scientific integrity, the Limit of Detection (LOD) must be calculated using a statistical approach rather than just visual signal-to-noise.

The Calculation Protocol
  • Calibration Curve: Prepare a 7-point calibration curve in the matrix (matrix-matched) ranging from 1 ppb to 100 ppb.

  • Regression Analysis: Determine the slope (

    
    ) of the calibration curve.
    
  • Standard Deviation (

    
    ):  Analyze a blank sample (or lowest standard) 10 times. Calculate the standard deviation of the response.
    



Self-Validation Check: The calculated LOQ must be lower than the lowest point on your calibration curve. If not, the method is not sensitive enough, and the SPE concentration factor must be increased.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2011). Caramel Colours: Monograph 11. FAO JECFA Monographs.[2][3] [Link]

  • European Food Safety Authority (EFSA). (2011).[4] Scientific Opinion on the re-evaluation of caramel colours (E 150 a,b,c,d) as food additives. EFSA Journal, 9(3), 2004. [Link]

  • Journal of Agricultural and Food Chemistry. (2014). Determination of Caramel Colorants' By-products in Liquid Foods by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link] (Search: Caramel Byproducts LC-MS/MS)

  • Food Chemicals Codex (FCC). Caramel Color Specifications and Analytical Methods. U.S. Pharmacopeial Convention. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

[1]

Executive Summary & Compound Identification

Unlike simple organic solvents, this molecule presents a dual challenge:

  • The Quinoxaline Core: A planar aromatic system associated with DNA intercalation and potential mutagenicity (Ames positive in related derivatives).

  • The Tetrol Tail: Four hydroxyl groups render this compound highly water-soluble , creating a high risk of rapid migration into groundwater if improperly discarded via sink drains.

Immediate Action Required: Treat as Suspected Mutagen and High-Risk Aquatic Contaminant .

Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Physical State Solid (Crystalline Powder)Dust inhalation risk; use biosafety cabinet or fume hood.
Solubility High (Water, Methanol, DMSO)DO NOT POUR DOWN DRAIN. Dissolves instantly in aqueous waste streams.[1]
Stability Stable; Light SensitiveStore in amber vials. Hygroscopic (absorbs moisture).[2]
Incompatibility Strong Oxidizers, Strong AcidsViolent reaction risk with perchlorates or nitric acid.
Hazard Class Irritant / Suspected MutagenGHS Category 2 (Skin/Eye), Category 2 (Mutagenicity - Precautionary).[1]

Risk Assessment & Segregation Strategy

Effective disposal begins with strict segregation. Mixing this compound with incompatible streams (e.g., strong oxidizers) can degrade the tetrol chain but leave the toxic quinoxaline core intact or generate reactive nitrogen species.

The "Zero-Drain" Policy

Because of its high water solubility, there is a temptation to wash trace amounts down the sink. This is strictly prohibited. The quinoxaline moiety is persistent and can bypass standard municipal water treatment filtration.

Waste Stream Classification
  • Primary Stream: Non-Halogenated Organic Waste (High BTU Incineration) .

    • Why: Biological treatment (sewage) is inefficient for heterocycles. High-temperature incineration (>1000°C) ensures complete destruction of the aromatic ring.

  • Secondary Stream (Contaminated Solids): Hazardous Solid Waste (for gloves, weighing boats).[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Packaging

Goal: Prepare the material for handover to waste management without cross-contamination.

  • Solid Waste (Pure Substance):

    • Transfer expired or excess powder into a screw-cap HDPE or Glass jar .

    • Do not use LDPE bags as primary containment for long-term storage, as sharp crystals may puncture them.[1]

    • Label clearly: "Contains Mutagenic Quinoxaline Derivative - DO NOT OPEN."

  • Liquid Waste (Solutions in Water/Methanol):

    • Segregate into the "Organic Solvents - Non-Halogenated" carboy.

    • Critical Check: Ensure the carboy does not contain strong oxidizers (e.g., Chromic acid, Permanganates).[1]

    • Record the volume and concentration on the waste tag immediately.

Phase 2: Decontamination of Glassware

Due to the compound's polarity, standard acetone rinses are inefficient. Use this "Solubility Gradient" wash:

  • Rinse 1 (Aqueous): Triple rinse with a small volume of water to solubilize the tetrol tail. Collect this rinsate into the Organic Waste container (do not flush).

  • Rinse 2 (Organic): Rinse with Methanol or Ethanol to remove any lipophilic residues of the quinoxaline core. Collect in Organic Waste.

  • Final Wash: Wash glassware with detergent and water in the sink only after the triple rinse is complete.

Phase 3: Final Disposal Decision Tree

The following logic flow dictates the operational path for disposal.

DisposalWorkflowStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid (Powder)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidSolidPkgDouble Bag / Rigid ContainerLabel: 'Toxic Solid'Solid->SolidPkgSolventCheckSolvent Type?Liquid->SolventCheckIncinerationHigh-Temp Incineration(Destruction of Ring System)SolidPkg->IncinerationHalogenatedHalogenated (DCM/Chl)SolventCheck->HalogenatedIf mixed with DCMNonHaloNon-Halogenated (MeOH/Water)SolventCheck->NonHaloPreferred PathHalogenated->IncinerationNonHalo->Incineration

Caption: Operational workflow for segregating Quinoxaline-Tetrol waste streams to ensure incineration.

Emergency Contingencies: Spill Response

Scenario: You have spilled 500mg of solid powder on the benchtop.

  • PPE Upgrade: Immediately don double nitrile gloves and a P95/N95 respirator (if outside a hood) to prevent dust inhalation.

  • Containment: Do not dry sweep (generates dust).[3] Cover the spill with a damp paper towel (water-moistened) to solubilize and trap the powder.

  • Cleanup:

    • Wipe up the material using the damp towels.

    • Place all towels into a sealable hazardous waste bag.

    • Clean the surface with a 10% Bleach solution (sodium hypochlorite) followed by water. Note: Bleach helps degrade the aromatic ring structure via oxidation.

  • Verification: Use a UV lamp (365nm) if available. Quinoxaline derivatives often fluoresce; check for residual glowing spots on the bench.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 117765, Quinoxaline. Retrieved from [Link]1]

  • European Chemicals Agency (ECHA). Substance Information: Quinoxaline derivatives and mutagenicity alerts. Retrieved from [Link]1]

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Unused Pharmaceuticals and Hazardous Chemical Waste. Retrieved from [Link]1]

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